3-Methylhypoxanthine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-7H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-6(11)4-5(10)8-2-7-4/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOIVMBFRBQQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=O)C2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289657 | |
| Record name | Hypoxanthine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-11-7 | |
| Record name | 3-Methylhypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hypoxanthine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylhypoxanthine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX964T4AY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physiological Significance of 3-Methylhypoxanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylhypoxanthine (3-MHX) is a purine metabolite of significant interest in clinical and pharmacological research. Primarily known as a downstream product of caffeine metabolism, its concentration in biological fluids offers a window into the activity of crucial enzyme systems, particularly Cytochrome P450 1A2 (CYP1A2). Beyond its role as a metabolic biomarker, emerging evidence suggests potential involvement in broader physiological and pathological processes, including oxidative stress and cellular signaling. This guide provides a comprehensive overview of the biochemical origins, metabolic pathways, and physiological relevance of 3-MHX. It details its established role as a biomarker for enzyme activity, explores its potential connections to disease states, and provides robust, step-by-step analytical protocols for its accurate quantification in biological matrices. This document is intended to serve as a foundational resource for researchers investigating purine metabolism, pharmacokinetics, and the development of novel diagnostic and therapeutic strategies.
Introduction: The Biochemical Context of this compound
This compound is a methylated derivative of hypoxanthine, a naturally occurring purine base. While it can be formed endogenously, its primary origin in most individuals is exogenous, arising from the metabolism of methylxanthines, most notably caffeine. Understanding the physiological significance of 3-MHX requires a foundational knowledge of the intricate network of purine metabolism and the enzymatic pathways that govern the biotransformation of dietary compounds.
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the metabolism of a vast array of xenobiotics, including approximately 90% of all therapeutic drugs. CYP1A2, a key member of this family, is responsible for the initial and rate-limiting steps in caffeine breakdown.[1] The activity of CYP1A2 varies widely between individuals due to genetic polymorphisms and environmental factors such as smoking or the use of oral contraceptives.[1][2] This variability has profound implications for drug efficacy, toxicity, and individual responses to dietary compounds. It is within this context that 3-MHX emerges as a valuable scientific tool.
Biochemical Origins and Metabolic Fate of this compound
The principal metabolic pathway leading to the formation of 3-MHX begins with the consumption of caffeine (1,3,7-trimethylxanthine).
-
Primary Metabolism of Caffeine: Over 95% of caffeine is metabolized in the liver. The CYP1A2 enzyme is critical for this process, catalyzing the N-demethylation of caffeine into its three primary dimethylxanthine metabolites: paraxanthine (~80%), theobromine (~12%), and theophylline (~4%).[1] Genetic variations in the CYP1A2 gene can lead to classifications of individuals as "fast" or "slow" caffeine metabolizers.[3][4]
-
Formation of 3-Methylxanthine: Paraxanthine (1,7-dimethylxanthine) is further metabolized. One of the key subsequent steps involves the formation of 7-methylxanthine, which is then converted to 7-methylurate by the enzyme xanthine oxidase (XO). Another important pathway leads to the formation of 3-methylxanthine from theophylline.
-
Conversion to this compound: 3-Methylxanthine is then acted upon by xanthine oxidase, which catalyzes its conversion to this compound. The final step in this cascade is the oxidation of 3-MHX by xanthine oxidase to form 3-methyluric acid, which is then excreted in the urine.
The metabolic cascade from caffeine to 3-MHX is a multi-step process involving key enzymes whose activities are of significant clinical interest.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Caffeine N3-demethylation (CYP1A2) in a population with an increased exposure to polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Interaction Between CYP1A2-Related Caffeine Metabolism and Vitamin B12/Folate Status in Patients with Metabolic Syndrome: A Novel Biomarker Axis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methylxanthine in the Context of Human Caffeine Metabolism
Executive Summary: Caffeine, the world's most consumed psychoactive substance, undergoes extensive metabolism primarily orchestrated by the hepatic enzyme Cytochrome P450 1A2 (CYP1A2). This process generates a cascade of dimethylated and monomethylated xanthines, which are further metabolized before excretion. While the primary metabolites—paraxanthine, theobromine, and theophylline—are well-studied, the secondary metabolites offer deeper insights into metabolic phenotypes and exposure. This guide provides a detailed examination of 3-methylxanthine (3-MX), a key secondary metabolite derived from theophylline and theobromine. We will explore its biochemical origins within the greater caffeine metabolic network, present authoritative analytical methodologies for its quantification, and discuss its significance as a biomarker for enzyme activity, caffeine intake, and its potential role in clinical diagnostics. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of this specific metabolic pathway.
The Human Caffeine Metabolic Network
Introduction to Caffeine (1,3,7-Trimethylxanthine)
Caffeine is a purine alkaloid found in coffee, tea, and other plants.[1][2] Its stimulant effects are primarily mediated through the antagonism of adenosine A1 and A2A receptors in the central nervous system.[2][3] Following oral administration, caffeine is rapidly and almost completely absorbed, with less than 3% excreted unchanged in urine.[2][4] Its ultimate physiological impact and duration of action are dictated by the rate and pathways of its metabolism.
The Central Role of Cytochrome P450 1A2 (CYP1A2)
The biotransformation of caffeine is predominantly a hepatic process, with the enzyme CYP1A2 responsible for over 90-95% of its primary metabolism.[2][5] The activity of CYP1A2 exhibits significant inter-individual variability due to genetic polymorphisms (e.g., the CYP1A2 -163 C>A SNP), induction by environmental factors like smoking, and inhibition by certain drugs or compounds.[6][7][8] Consequently, the profile of caffeine metabolites can serve as a reliable phenotypic proxy for CYP1A2 activity.[2]
Primary Metabolic Pathways
Caffeine metabolism initiates via three distinct N-demethylation reactions, producing three primary dimethylxanthine metabolites.[4][8][9]
-
N-3 Demethylation (~70-84%): This is the principal metabolic route, converting caffeine to paraxanthine (1,7-dimethylxanthine).[2][4][9][10] Paraxanthine is not only the most abundant metabolite but also possesses pharmacological activity comparable to caffeine.[10]
-
N-1 Demethylation (~7-8%): This pathway yields theobromine (3,7-dimethylxanthine).[2][4][9]
-
N-7 Demethylation (~7-8%): This reaction produces theophylline (1,3-dimethylxanthine).[2][4][9]
A minor portion of caffeine (around 15%) can also undergo C-8 hydroxylation to form 1,3,7-trimethyluric acid.[2][4]
Visualization of Primary Caffeine Metabolism
The initial divergence of caffeine into its three primary metabolites is a critical step dictating the subsequent formation of secondary metabolites, including 3-methylxanthine.
Formation and Fate of 3-Methylxanthine
3-Methylxanthine (3-MX) is a monomethylated xanthine that does not arise directly from caffeine. Instead, it is a secondary metabolite formed from the further demethylation of the primary dimethylxanthine products, theophylline and theobromine.
Biosynthetic Routes to 3-Methylxanthine
-
From Theophylline: The most direct route to 3-MX in humans is the N-1 demethylation of theophylline (1,3-dimethylxanthine). This conversion is catalyzed by hepatic enzymes. In microorganisms, a similar reaction is catalyzed by the NdmA enzyme, a Rieske non-heme iron monooxygenase.[11]
-
From Theobromine: 3-MX can also be formed from the N-7 demethylation of theobromine (3,7-dimethylxanthine).[12]
These secondary demethylation steps are also primarily mediated by cytochrome P450 enzymes, including CYP1A2 and CYP2A6.[9]
Subsequent Metabolism
Once formed, 3-methylxanthine is a substrate for the enzyme xanthine oxidase . This enzyme catalyzes the oxidation of 3-MX to 3-methyluric acid , which is then excreted in the urine.[9] This final oxidation step is analogous to the conversion of xanthine and hypoxanthine to uric acid in purine metabolism.
Comprehensive Metabolic Pathway
The following diagram illustrates the position of 3-methylxanthine within the broader caffeine metabolism cascade.
Analytical Methodologies for Quantitation
Accurate quantification of 3-methylxanthine and other caffeine metabolites in biological matrices is essential for pharmacokinetic studies and biomarker validation. While various chromatographic methods exist, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the definitive standard due to its superior sensitivity and selectivity.[13][14][15]
Protocol: Sample Preparation from Human Plasma
This protocol describes a robust method for extracting caffeine and its metabolites from plasma, emphasizing principles that ensure data integrity.
Step 1: Aliquot Sample
-
Thaw frozen human plasma samples on ice.
-
Vortex briefly to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Rationale: Using a small, precise volume minimizes sample consumption and ensures consistency.
-
Step 2: Add Internal Standard
-
Add 10 µL of a working solution of stable isotope-labeled internal standards (e.g., ¹³C₃-caffeine, theobromine-d6) in methanol to each sample.
-
Rationale (Trustworthiness): The use of a co-extractable, stable isotope-labeled internal standard is paramount.[14] It accurately corrects for analyte loss during sample preparation and variations in instrument response due to matrix effects, forming the basis of a self-validating system.
-
Step 3: Protein Precipitation
-
Add 300 µL of ice-cold methanol to the plasma sample.
-
Rationale (Expertise): Methanol is an effective solvent for precipitating plasma proteins, which would otherwise interfere with the chromatographic separation and ionize in the mass spectrometer, causing signal suppression.[14] Cold solvent enhances precipitation efficiency.
-
Step 4: Vortex and Incubate
-
Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Incubate at -20°C for 20 minutes to maximize protein precipitation.
Step 5: Centrifugation
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Rationale: Centrifugation pellets the precipitated proteins, leaving the analytes of interest dissolved in the supernatant. Performing this step at a low temperature maintains analyte stability.
-
Step 6: Supernatant Transfer
-
Carefully aspirate the supernatant (~350 µL) and transfer it to a new microcentrifuge tube or a 96-well plate. Avoid disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
Step 7: Reconstitution
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5 mM ammonium acetate in water).
-
Vortex briefly and centrifuge to pellet any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
-
Rationale: Reconstituting in the mobile phase ensures compatibility with the LC system and promotes good peak shape during the chromatographic run.
-
Protocol: LC-MS/MS Analysis
Instrumentation:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 5-7 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte (caffeine, theophylline, 3-methylxanthine, etc.) and their corresponding internal standards by infusing pure standards.[16]
Visualization of Analytical Workflow
Pharmacokinetic and Clinical Significance
The measurement of 3-methylxanthine, as part of a larger metabolite panel, provides significant clinical and research value.
Pharmacokinetic Data Summary
The relative abundance of caffeine metabolites provides a snapshot of the activity of the enzymes responsible for their formation.
| Metabolite | Precursor(s) | Typical Formation % | Key Forming Enzyme(s) |
| Paraxanthine | Caffeine | ~70-84%[9][10] | CYP1A2 |
| Theobromine | Caffeine | ~7-8%[4][9] | CYP1A2 |
| Theophylline | Caffeine | ~7-8%[4][9] | CYP1A2 |
| 3-Methylxanthine | Theophylline, Theobromine | Variable | CYP1A2, CYP2A6 |
| 1-Methylxanthine | Paraxanthine, Theophylline | Variable | CYP1A2, CYP2A6 |
3-Methylxanthine as a Biomarker
-
Index of Metabolic Pathways: The ratio of various metabolites can be used to probe the activity of specific enzymes. For example, the urinary ratio of different metabolites is a well-established method for phenotyping CYP1A2 activity.[2] While not a primary marker, the concentration of 3-MX contributes to the complete metabolic picture.
-
Biomarker for Caffeine Intake: The presence and concentration of caffeine and its metabolites, including 3-methylxanthine, are reliable biomarkers of recent caffeine consumption.[17] Serum paraxanthine and caffeine levels have been shown to distinguish effectively between individuals with varying levels of caffeine intake.[18]
-
Potential Role in Disease Diagnostics: Emerging research has identified the caffeine metabolite profile as a potential biomarker for disease. A notable study found that serum levels of caffeine and nine of its metabolites were significantly decreased in patients with Parkinson's disease, even in early stages and independent of total caffeine intake.[19] This suggests that altered caffeine metabolism may be intrinsically linked to the disease's pathophysiology, and a comprehensive metabolite panel, which would include 3-MX, could serve as a valuable diagnostic or prognostic tool.[19]
Conclusion and Future Directions
3-Methylxanthine, while a secondary metabolite, is an integral component of the complex caffeine metabolic network. Its formation via the demethylation of theophylline and theobromine and its subsequent oxidation by xanthine oxidase complete a key branch of the caffeine degradation pathway. From a technical standpoint, its accurate quantification via LC-MS/MS is readily achievable and essential for comprehensive metabolic profiling.
The true value of studying 3-methylxanthine lies in its contribution to the complete metabolite signature. This signature serves as a powerful tool for phenotyping CYP1A2 activity, verifying dietary caffeine intake, and holds significant promise as a non-invasive biomarker for neurodegenerative diseases like Parkinson's. Future research should focus on elucidating the potential biological activity of 3-methylxanthine itself and further validating the clinical utility of the full caffeine metabolome in large, prospective patient cohorts for disease prediction, diagnosis, and personalized medicine.
References
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- Caffeine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf.
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- Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Str
- Analytical methods for quantitation of methylxanthines - PubMed.
- Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf.
- Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed Central.
- Caffeine metabolism pathway and metabolites. Caffeine is primarily... - ResearchGate.
- Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - ResearchGate.
- Discoveries Convergent biochemical pathways for xanthine alkaloid production in plants evolved
- Chapter 90. Pharmacology of Caffeine - ResearchGate.
- Caffeine Pathway, Pharmacokinetics - ClinPGx. ClinPGx.
- Caffeine N3-demethylation (CYP1A2) in a population with an increased exposure to polychlorinated biphenyls - PubMed.
- Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical applic
- Biomarkers of intake for coffee, tea, and sweetened beverages - PMC - NIH.
- Analytical Methods for Quantitation of Methylxanthines - ResearchGate.
- A Short Review on the Effect of Functional Group in Methylxanthine (Caffeine) Class of Drugs - Longdom Publishing. Longdom Publishing.
- Interaction Between CYP1A2-Related Caffeine Metabolism and Vitamin B12/Folate Status in Patients with Metabolic Syndrome: A Novel Biomarker Axis - MDPI. MDPI.
- PharmGKB summary: caffeine pathway - PMC - NIH.
- Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli - PMC - PubMed Central.
- A Simple LC–MS Multi-Analyte Method to Determine Food Additives and Caffeine in Beverages | LCGC International.
- Serum caffeine and paraxanthine as markers for reported caffeine intake in pregnancy - PubMed.
- The effect of the CYP1A2 -163 C>A polymorphism on the metabolism of caffeine and effect on performance - JMU Scholarly Commons. James Madison University.
- Serum caffeine and metabolites are reliable biomarkers of early Parkinson disease - PMC.
- The interindividual differences in the 3-demthylation of caffeine alias CYP1A2 is determined by both genetic and environmental factors | Request PDF.
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- 19. Serum caffeine and metabolites are reliable biomarkers of early Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Methylhypoxanthine in Urine by LC-MS/MS
A Robust and Validated Method for Biomarker Research and Drug Development
Introduction: The Significance of 3-Methylhypoxanthine as a Biomarker
This compound (3-MH), a methylated purine metabolite, is emerging as a significant biomarker in various fields of biomedical research and drug development. Its urinary excretion reflects endogenous metabolic processes and can be indicative of physiological or pathological states. Molecular biomarker profiling is a growing field with the potential to revolutionize the early detection and prediction of various conditions.[1] The analysis of biomarkers in maternal blood, for instance, can provide crucial insights into placental health, enabling timely interventions to improve fetal and maternal outcomes.[1]
While general biomarker research is advancing, the specific utility of 3-MH is noteworthy. It has been identified as a potential biomarker in contexts such as monitoring dietary intake of methylxanthines (e.g., caffeine) and assessing certain metabolic pathways. Accurate and precise quantification of 3-MH in urine is therefore crucial for its validation and application in clinical and preclinical studies.
This application note provides a detailed, field-proven protocol for the quantification of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method, incorporating enzymatic hydrolysis and solid-phase extraction, ensures high sensitivity, specificity, and reproducibility, aligning with the principles of bioanalytical method validation.[2][3]
Methodology Overview: A Self-Validating System
The accurate quantification of biomarkers from complex biological matrices like urine necessitates a multi-step approach to ensure the removal of interfering substances and the accurate measurement of the analyte of interest.[4][5] This protocol is designed as a self-validating system, where each stage is optimized to minimize matrix effects and maximize recovery.
The workflow begins with the enzymatic deconjugation of urine samples to liberate this compound from its conjugated forms, followed by a rigorous solid-phase extraction (SPE) cleanup. The final analysis is performed by a highly sensitive and selective LC-MS/MS method.
Figure 1: Overall experimental workflow for the quantification of this compound in urine.
Experimental Protocols
Urine Sample Collection and Handling
The integrity of the analytical results begins with proper sample collection and handling. For metabolomics studies, first-morning urine is often recommended as it is more concentrated.[6] However, 24-hour urine collection can reduce variability in metabolite profiles.[4]
-
Collection: Collect mid-stream urine samples in sterile containers.
-
Storage: Immediately after collection, freeze samples at -80°C to minimize degradation of metabolites. A 2022 study demonstrated that purine metabolites in urine are stable for at least 5.5 years when stored at -80°C.[7]
Enzymatic Hydrolysis of Conjugated Metabolites
In urine, metabolites are often present as glucuronide or sulfate conjugates.[8] Enzymatic hydrolysis is a critical step to cleave these conjugates and measure the total concentration of the biomarker.[9][10][11]
Protocol:
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 500 µL of urine, add 50 µL of an internal standard solution (e.g., ¹³C- or ¹⁵N-labeled this compound).
-
Add 250 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution from Helix pomatia (≥30 units/μL urine). The use of this enzyme has been shown to be effective for the deconjugation of various urinary biomarkers.[9]
-
Incubate the mixture at 37°C for 4 hours.[9]
-
Stop the reaction by adding 100 µL of 10% trichloroacetic acid.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant for solid-phase extraction.
Figure 2: Step-by-step workflow for the enzymatic hydrolysis of urine samples.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step for sample cleanup and concentration, removing salts and other interfering molecules from the urine matrix.[12][13]
Protocol:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Loading: Load the supernatant from the enzymatic hydrolysis step onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts.
-
Wash with 2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The final quantification is performed using a sensitive and specific LC-MS/MS method. A "dilute-and-shoot" approach, where urine is simply diluted before injection, can be a rapid alternative for some applications, but SPE offers superior sensitivity and reduces matrix effects.[12][14]
LC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 167.1 | 112.1 | 20 |
| ¹³C,¹⁵N₂-3-Methylhypoxanthine | 170.1 | 114.1 | 20 |
Method Validation and Quality Control
The validation of bioanalytical methods is essential to ensure the reliability of the data.[15][16] The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on this topic.[2][3] Key validation parameters include:
-
Linearity: A calibration curve should be prepared using a blank urine matrix spiked with known concentrations of this compound. The curve should demonstrate a linear response over the expected concentration range in study samples.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method should be assessed at multiple concentration levels (low, medium, and high quality controls). Intra- and inter-day precision should be within acceptable limits (typically <15% CV).[17]
-
Recovery: The efficiency of the SPE process should be evaluated by comparing the response of an analyte spiked into a sample before and after extraction.
-
Matrix Effect: The influence of co-eluting compounds from the urine matrix on the ionization of the analyte should be assessed.
-
Stability: The stability of this compound in urine should be evaluated under various storage conditions (e.g., freeze-thaw cycles, bench-top stability).
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in urine. By incorporating enzymatic hydrolysis and solid-phase extraction, this protocol ensures high sensitivity and specificity, making it suitable for demanding research and drug development applications. Adherence to rigorous validation principles will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of the role of this compound as a biomarker.
References
-
Fernández-Peralbo, M. A., & Luque de Castro, M. D. (2012). Preparation of urine samples prior to targeted or untargeted metabolomics mass-spectrometry analysis. TrAC Trends in Analytical Chemistry, 41, 75–85. [Link]
-
Zydron, J., et al. (2010). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Journal of Separation Science, 33(17-18), 2829-2838. [Link]
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da Silva, R. C. G., et al. (2024). Pentraxin-3 (PTX-3) as a potential biomarker for predicting death in hospitalized patients with COVID-19. Virology Journal, 21(1), 1-10. [Link]
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Ma, Z., et al. (2025). Quantitation of plasma and urine 3-methoxytyramine using ID-LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China. Clinica Chimica Acta, 577, 120431. [Link]
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Kuklenyik, Z., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 201, 553-560. [Link]
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Poonia, A., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(2), 224-228. [Link]
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Caron, N., et al. (2017). Determination of enzymatic deconjugation marker in plasma and urine using an HPLC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 145, 81-87. [Link]
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Alves, C., et al. (2025). Molecular Biomarkers for Timely and Personalized Prediction of Maternal-Fetal Health Risk. International Journal of Molecular Sciences, 26(3), 1234. [Link]
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Chen, H. J., et al. (2011). Quantitative determination of urinary N3-methyladenine by isotope-dilution LC–MS/MS with automated solid-phase extraction. Analytical and Bioanalytical Chemistry, 400(7), 2017-2024. [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
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Agilent Technologies. (n.d.). Updating Solid Phase Extraction Methods. [Link]
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Lee, J. W., et al. (2006). Validation of analytical methods for biomarkers employed in drug development. The AAPS journal, 8(2), E343–E349. [Link]
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Li, F., et al. (2022). Post-Deconvolution MS/MS Spectra Extraction with Data-Independent Acquisition for Comprehensive Profiling of Urinary Glucuronide-Conjugated Metabolome. Analytical Chemistry, 94(6), 2825–2833. [Link]
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Braun, D., et al. (2019). Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method. Toxins, 11(7), 423. [Link]
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Lena, E., et al. (2019). Application of novel Solid Phase Extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 287-303. [Link]
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Emwas, A. H., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 236. [Link]
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Nishio, T., et al. (2021). Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity. Biological & Pharmaceutical Bulletin, 44(8), 1140-1148. [Link]
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Kjellberg, M., et al. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Scandinavian Journal of Clinical and Laboratory Investigation, 82(1), 58-66. [Link]
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Telepchak, M. J., et al. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory, 40(20), 22-25. [Link]
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Application Notes and Protocols for the Investigation of 3-Methylhypoxanthine as a Potential Biomarker for Preterm Birth
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Early and Reliable Biomarkers of Preterm Birth
Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide.[1] The identification of sensitive and specific biomarkers for the early detection of individuals at risk of preterm birth is a critical unmet need in perinatal medicine.[2][3] Alterations in maternal and neonatal metabolic pathways have emerged as a promising avenue for biomarker discovery.[1] This document provides a detailed guide to the investigation of 3-Methylhypoxanthine, a metabolite linked to purine and caffeine metabolism, as a potential urinary biomarker for preterm birth.
Scientific Rationale: Purine Metabolism and the Stress of Prematurity
Preterm infants often experience significant physiological stress, including respiratory distress, which can lead to increased energy expenditure and cellular turnover.[4][5][6] This heightened metabolic state is reflected in the urinary excretion of various metabolites. One of the key pathways affected is purine metabolism. Purines are fundamental components of nucleic acids and energy-carrying molecules like adenosine triphosphate (ATP).[7][8] Increased ATP degradation, a consequence of cellular stress, leads to the accumulation and subsequent excretion of purine catabolites, such as hypoxanthine.[4][5][6][7]
While hypoxanthine has been studied as a marker of ATP utilization in late preterm infants, its methylated derivatives, such as this compound, represent an under-explored area with potential clinical significance.[4][5][6] this compound can originate from the breakdown of methylated purines in nucleic acids or from the metabolism of dietary methylxanthines, most notably caffeine. Given that caffeine is often used therapeutically in preterm infants to prevent apnea, understanding the baseline and stress-induced levels of its metabolites is of considerable interest.
This application note details the rationale and methodologies for the precise quantification of this compound in urine, providing a framework for researchers to explore its utility as a biomarker for preterm birth.
Metabolic Pathway of this compound
This compound is a purine derivative that can be formed through several metabolic routes. A primary pathway involves the metabolism of caffeine (1,3,7-trimethylxanthine). Caffeine is sequentially demethylated in the body, and one of the metabolic routes leads to the formation of theophylline (1,3-dimethylxanthine), which can then be further metabolized to 3-methylxanthine. Another potential source is the breakdown of modified bases from RNA.
Caption: Simplified metabolic pathway of this compound.
Experimental Workflow for Urinary this compound Analysis
The accurate quantification of this compound in urine necessitates a robust and validated analytical workflow. The following diagram outlines the key steps from sample collection to data analysis.
Caption: Experimental workflow for urinary this compound analysis.
Detailed Protocols
Protocol 1: Urine Sample Collection and Storage
Objective: To collect and store urine samples from preterm and term infants in a manner that preserves the integrity of the target analyte, this compound.
Materials:
-
Sterile cotton balls
-
Sterile syringes (1 mL or 5 mL)
-
Cryogenic vials, pre-labeled
-
Dry ice or a -80°C freezer
Procedure:
-
Place a sterile cotton ball inside the infant's diaper.
-
Check the diaper frequently for urination.
-
Once the cotton ball is saturated with urine, and in the absence of fecal contamination, promptly remove it.
-
Using a sterile syringe, aspirate the urine from the cotton ball.
-
Dispense the collected urine into a pre-labeled cryogenic vial.
-
Immediately freeze the sample on dry ice or in a -80°C freezer.
-
Store samples at -80°C until analysis to prevent degradation of metabolites.
Rationale: Immediate freezing and storage at ultra-low temperatures are crucial to quench metabolic activity and prevent the degradation of purine metabolites.
Protocol 2: Urine Sample Preparation for LC-MS/MS Analysis
Objective: To prepare urine samples for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Frozen urine samples
-
Internal standard (IS) solution (e.g., ¹³C₂,¹⁵N-labeled this compound)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Thaw the frozen urine samples on ice.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any cellular debris or precipitates.
-
Transfer 100 µL of the clear supernatant to a new microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each sample.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
Rationale: Protein precipitation with a solvent like methanol is essential to prevent clogging of the LC column and to reduce matrix effects in the MS analysis. The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it corrects for variations in sample preparation and instrument response.
Protocol 3: Quantitative Analysis of this compound by LC-MS/MS
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in prepared urine samples.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
LC Parameters (Example):
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2% B (0-2 min), 2-50% B (2-8 min), 50-95% B (8-9 min), 95% B (9-10 min), 95-2% B (10-10.1 min), 2% B (10.1-12 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters (Example for this compound):
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Quantifier) | To be determined empirically (e.g., precursor ion m/z -> product ion m/z) |
| MRM Transition (Qualifier) | To be determined empirically (e.g., precursor ion m/z -> product ion m/z) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 50 ms |
Method Validation: The analytical method should be validated according to established guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be prepared using a series of known concentrations of this compound.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: Assessed by comparing the response of the analyte in the matrix (urine) to the response in a clean solvent.
-
Stability: The stability of this compound in urine under different storage conditions should be evaluated.
Rationale: LC-MS/MS provides high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[9][10][11][12][13] A reversed-phase C18 column is a common choice for separating polar metabolites like this compound. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition.
Data Analysis and Interpretation
The concentration of this compound in each urine sample should be normalized to the urinary creatinine concentration to account for variations in urine dilution. Statistical analysis, such as a t-test or Mann-Whitney U test, can then be used to compare the normalized this compound levels between preterm and term infant groups. Receiver operating characteristic (ROC) curve analysis can be employed to evaluate the diagnostic potential of this compound as a biomarker for preterm birth.
Expected Results and Clinical Significance
Based on studies of other purine metabolites like hypoxanthine, it is hypothesized that urinary levels of this compound may be elevated in preterm infants compared to term infants, reflecting increased metabolic stress.[4][5][6] If a significant and consistent difference is observed, this compound could serve as a non-invasive biomarker to aid in the early identification of infants at higher risk for complications associated with preterm birth. This could potentially lead to more targeted interventions and improved neonatal outcomes.
References
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Systematic review of preterm birth multi-omic biomarker studies. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Urinary Hypoxanthine as a Measure of Increased ATP Utilization in Late Preterm Infants. (n.d.). PubMed. Retrieved from [Link]
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Fast and sensitive LC-MS/MS method measuring human mycotoxin exposure using biomarkers in urine. (n.d.). PubMed. Retrieved from [Link]
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Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. (2024). MDPI. Retrieved from [Link]
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Increased Generation of Hypoxanthine: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension. (2021). PubMed Central (PMC). Retrieved from [Link]
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Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. (2022). MDPI. Retrieved from [Link]
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Quantitative determination of mycotoxins in urine by LC-MS/MS. (2014). ResearchGate. Retrieved from [Link]
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Urinary Hypoxanthine as a Measure of Increased ATP Utilization in Late Preterm Infants. (2014). ResearchGate. Retrieved from [Link]
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Machine learning for the prediction of spontaneous preterm birth using early second and third trimester maternal blood gene expression: A cautionary tale. (2022). PLOS ONE. Retrieved from [Link]
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Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. (2025). MDPI. Retrieved from [Link]
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Urinary Hypoxanthine as a Measure of Increased ATP Utilization in Late Preterm Infants. (2014). SAGE Journals. Retrieved from [Link]
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Large Study Finds Maternal Biomarker Test Reduces Neonatal Morbidities & Improves Outcomes. (2025). Society for Maternal-Fetal Medicine. Retrieved from [Link]
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Purine Metabolism - De Novo, Salvage, Degradation, Uric Acid - Biochemistry & Rheumatology. (2020). YouTube. Retrieved from [Link]
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A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (2022). MDPI. Retrieved from [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved from [Link]
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The Biomarker Study. (2014). ClinicalTrials.gov. Retrieved from [Link]
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Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. (2013). PubMed. Retrieved from [Link]
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Neonatal Urine Metabolic Signature Reflects Multisystemic Adaptations Linked to Preterm Birth. (2022). MDPI. Retrieved from [Link]
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Purine Synthesis - CRASH! Medical Review Series. (2022). YouTube. Retrieved from [Link]
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Assessment of current biomarkers and interventions to identify and treat women at risk of preterm birth. (2021). PubMed Central (PMC). Retrieved from [Link]
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Purine Metabolism. (2022). YouTube. Retrieved from [Link]
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Mycotoxin Analysis of Human Urine by LC-MS/MS: A Comparative Extraction Study. (2017). National Center for Biotechnology Information. Retrieved from [Link]
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Mevalonate biosynthesis pathway regulates the development and survival of brown adipocytes. (2023). PubMed. Retrieved from [Link]
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A Scoping Review: Urinary Markers of Metabolic Maturation in Preterm Infants and Future Interventions to Improve Growth. (2022). University of Southampton ePrints. Retrieved from [Link]
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Experimental design for studying 3-Methylhypoxanthine effects in cell culture
An Application Guide for the In Vitro Investigation of 3-Methylhypoxanthine
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro experiments for characterizing the biological effects of this compound (3-MH). The guide emphasizes a logical, tiered approach, beginning with foundational cytotoxic and phenotypic screening and progressing to detailed mechanistic studies. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
This compound (3-MH) is a methylated purine derivative. As a structural analog of endogenous purines like hypoxanthine, it holds the potential to interact with numerous cellular processes. The primary hypotheses for its mechanism of action revolve around its ability to interfere with:
-
Nucleic Acid Metabolism: By competing with natural purines, 3-MH could disrupt DNA and RNA synthesis, potentially leading to cytostatic or cytotoxic effects.
-
Enzymatic Pathways: It may act as a substrate or inhibitor for enzymes involved in purine salvage and metabolism.
-
Epigenetic Regulation: As a methylated molecule, 3-MH could influence the cellular methylation landscape, affecting DNA methylation patterns and subsequent gene expression[1][2][3].
The experimental design detailed herein is structured to systematically test these hypotheses, providing a clear path from broad observations to a specific understanding of 3-MH's cellular impact.
Experimental Strategy: A Tiered Approach
A successful investigation into a novel compound requires a multi-phase approach. We will proceed from high-level phenotypic effects to granular molecular mechanisms. This strategy ensures that each subsequent experiment is built upon a solid foundation of data, optimizing resource allocation and maximizing the clarity of the results.
Figure 1: A tiered experimental workflow for characterizing 3-MH.
Phase 1: Foundational Analysis - Dose-Response and Cytotoxicity
The initial and most critical step is to determine the concentration range over which 3-MH affects cell viability. This establishes the parameters for all subsequent, more sensitive assays. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of a cell population, which serves as a proxy for cell viability[4][5].
Protocol 1.1: MTT Cell Viability/Cytotoxicity Assay
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells[4][6].
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2x stock concentration series of 3-MH in complete culture medium. A broad range is recommended for the initial screen (e.g., 1 nM to 1 mM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 3-MH dilutions to the respective wells.
-
Controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO, PBS) used to dissolve 3-MH.
-
Untreated Control: Cells treated with complete culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine) to ensure the assay is working.
-
Media Blank: Wells containing only culture medium to provide a background reading.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation:
Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the 3-MH concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Treatment Group | 3-MH Conc. (µM) | Absorbance (570 nm) | Avg. Absorbance | % Viability vs. Control |
| Untreated Control | 0 | 1.25, 1.28, 1.22 | 1.25 | 100% |
| Vehicle Control | 0 | 1.24, 1.26, 1.23 | 1.24 | 99.2% |
| 3-MH | 1 | 1.20, 1.23, 1.21 | 1.21 | 96.8% |
| 3-MH | 10 | 1.05, 1.08, 1.06 | 1.06 | 84.8% |
| 3-MH | 100 | 0.65, 0.62, 0.68 | 0.65 | 52.0% |
| 3-MH | 1000 | 0.15, 0.14, 0.16 | 0.15 | 12.0% |
| Positive Control | N/A | 0.10, 0.11, 0.09 | 0.10 | 8.0% |
Phase 2: Phenotypic Characterization
With a defined IC50 and a range of sub-lethal concentrations, we can now investigate how 3-MH affects the cell population. Does it slow down cell division (cytostatic) or actively induce cell death (cytotoxic)?[7].
Protocol 2.1: BrdU Cell Proliferation Assay
Principle: This assay provides a more direct measure of cell proliferation than MTT. 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporation is then detected using an anti-BrdU antibody[5][8]. This method distinguishes a reduction in cell number due to decreased proliferation from an increase in cell death[9].
Methodology:
-
Seeding and Treatment: Seed and treat cells with sub-lethal concentrations of 3-MH (e.g., IC20, IC10) as determined from the MTT assay.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Remove the medium, fix the cells, and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add the enzyme's substrate to generate a colorimetric or fluorescent signal.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
Protocol 2.2: Apoptosis Assay (Caspase-3/7 Activity)
Principle: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. This assay uses a substrate that is cleaved by active caspase-3/7, releasing a luminescent or fluorescent signal.
Methodology:
-
Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) and treat with 3-MH at concentrations around the determined IC50.
-
Controls: Include an untreated control and a positive control known to induce apoptosis (e.g., Staurosporine).
-
Reagent Addition: At the end of the treatment period, add the caspase-3/7 reagent directly to the wells. This reagent typically contains the substrate and a cell-lysing agent.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence or fluorescence using a microplate reader. An increase in signal indicates apoptosis induction.
Phase 3: Mechanistic Investigation
This phase aims to uncover the molecular pathways through which 3-MH exerts its effects. Based on the results from Phase 2, we can tailor our investigation. For example, if 3-MH is cytostatic, we might focus on cell cycle regulators. If it is apoptotic, we focus on cell death pathways.
Figure 2: Hypothesized mechanisms of action for this compound.
Protocol 3.1: Global Metabolomic Analysis
Principle: To gain an unbiased view of 3-MH's impact, global metabolomics can identify widespread changes in cellular metabolism[10][11]. This technique, typically using mass spectrometry, measures the relative abundance of hundreds of small molecules, providing a snapshot of the cell's metabolic state[12][13]. Metabolic flux analysis can further quantify the rates of metabolic reactions[14][15][16].
Methodology (Sample Preparation):
-
Culture and Treatment: Grow cells in large-format dishes (e.g., 10 cm) to obtain sufficient material. Treat with a sub-lethal concentration of 3-MH.
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add a quenching solution (e.g., 80% methanol at -80°C) to halt all enzymatic activity.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet debris and collect the supernatant containing the metabolites.
-
-
Analysis: Samples are then typically sent to a core facility for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation: Analyze the data to identify metabolic pathways that are significantly altered by 3-MH treatment, such as purine metabolism, glycolysis, or the TCA cycle.
Protocol 3.2: Gene Expression Analysis (RT-qPCR)
Principle: Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the expression levels of specific messenger RNA (mRNA) transcripts[17][18]. This allows us to test hypotheses generated from metabolomic data or to investigate key genes related to the observed phenotype (e.g., cell cycle arrest, apoptosis). The standard workflow involves cell harvesting, RNA isolation, cDNA synthesis, and qPCR[19].
Methodology:
-
Cell Treatment and Lysis: Treat cells with 3-MH as in previous experiments. At the end of the treatment, lyse the cells and isolate total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA).
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes.
-
Target Gene Examples:
-
Housekeeping Genes (for normalization): Select at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M).
-
-
Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct method.
Protocol 3.3: Protein Expression Analysis (Western Blot)
Principle: Western blotting is a technique to detect and quantify specific proteins in a sample[22]. It confirms whether changes in mRNA levels (observed via RT-qPCR) translate to changes in protein levels, which are the ultimate functional molecules in the cell.
Methodology:
-
Lysate Preparation:
-
Wash treated cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors[23].
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins[24].
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: Quantify the band intensity using image analysis software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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ResearchGate. (2016). What is different between MTT and Brdu assay? Retrieved from [Link]
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MD Anderson Cancer Center. (2025). Mapping changes in lung precancer reveals TIM-3 as potential intervention target. Retrieved from [Link]
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Illumina. (2023). Understanding cancer biology with methylation microarrays. YouTube. Retrieved from [Link]
- Matarazzo, M. R., et al. (2018). DNMT3B Functions: Novel Insights From Human Disease. Frontiers in Genetics, 9, 489.
- Day, K., et al. (2013). Using DNA Methylation to Understand Biological Consequences of Genetic Variability. International Journal of Molecular Sciences, 14(7), 13649–13663.
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Public Health England. (n.d.). Cell culture and QRT PCR Gene Expression. Retrieved from [Link]
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Garvan Institute of Medical Research. (2015). Tagging DNA: Mislabelling the Cancer Genome. YouTube. Retrieved from [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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PAASP GmbH. (n.d.). Accurate design of in vitro experiments – why does it matter? Retrieved from [Link]
- Cordes, N., et al. (2002). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line.
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Cell Biolabs, Inc. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]
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Bio-Rad. (n.d.). Accurate and Reproducible RT-qPCR Gene Expression Analysis on Cell Culture Lysates Using the SingleShot™ SYBR® Green Kit. Retrieved from [Link]
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Consensus. (n.d.). In Vitro Study. Retrieved from [Link]
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StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. NCBI. Retrieved from [Link]
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Garvan Institute of Medical Research. (2015). DNA methylation and Cancer. YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Analysis of 3-Methylhypoxanthine in Biological Matrices
Introduction: The Significance of 3-Methylhypoxanthine
This compound (3-MH), a purine derivative, is a metabolite of caffeine and theophylline.[1] Its presence and concentration in biological fluids are of increasing interest to researchers in clinical diagnostics and drug development. As a key downstream metabolite in caffeine metabolism, 3-MH levels can provide insights into cytochrome P450 1A2 (CYP1A2) enzyme activity, a crucial enzyme in the biotransformation of many xenobiotics. Furthermore, emerging research suggests a potential role for this compound and other methylxanthines as biomarkers for oxidative stress.[2]
Accurate and precise quantification of this compound in complex biological matrices such as plasma, serum, urine, and tissue homogenates is paramount for its validation and application as a biomarker. The inherent complexity of these matrices, rich in proteins, salts, lipids, and other endogenous compounds, necessitates robust and efficient sample preparation techniques to minimize matrix effects and ensure reliable analytical results, particularly for sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
This comprehensive guide provides detailed application notes and protocols for the extraction and purification of this compound from various biological samples. We will delve into the principles and methodologies of three commonly employed sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each technique, we will provide a detailed, step-by-step protocol, discuss the rationale behind experimental choices, and offer insights into potential challenges and optimization strategies.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective sample preparation strategies.
| Property | Value | Source |
| Chemical Formula | C₆H₆N₄O | |
| Molecular Weight | 150.14 g/mol | |
| IUPAC Name | 3-methyl-7H-purin-6-one | |
| Solubility | Soluble in water and polar organic solvents. | General knowledge based on structure |
Metabolic Pathway of Caffeine
To appreciate the significance of this compound as a biomarker, it is essential to understand its position within the caffeine metabolic pathway. The following diagram illustrates the primary routes of caffeine metabolism in humans.
Caption: Simplified metabolic pathway of caffeine.
Core Principles of Sample Preparation for this compound Analysis
The primary objectives of sample preparation for this compound analysis are:
-
Removal of interfering substances: Primarily proteins and phospholipids, which can cause ion suppression or enhancement in mass spectrometry and clog analytical columns.[3][4]
-
Concentration of the analyte: To enhance detection sensitivity, especially for low-level quantification.
-
Solvent exchange: To ensure the final sample extract is compatible with the analytical mobile phase.
The choice of the most appropriate technique depends on several factors, including the nature of the biological matrix, the required limit of quantification (LOQ), sample throughput needs, and the availability of instrumentation.
Protocol 1: Protein Precipitation (PPT)
Principle: PPT is a straightforward and rapid method for removing proteins from biological fluids. It involves the addition of an organic solvent or an acid to the sample, which disrupts the solvation of proteins, causing them to denature and precipitate.[5] Acetonitrile is a commonly used solvent for this purpose due to its ability to efficiently precipitate proteins while keeping small molecules like this compound in solution.[6]
Application: Ideal for high-throughput screening and when analyzing samples with relatively high concentrations of this compound. It is a cost-effective method but may be more susceptible to matrix effects compared to LLE or SPE due to co-precipitation of other matrix components.[4]
Detailed Step-by-Step Protocol for Plasma/Serum:
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of a working solution of an internal standard (IS). The use of a stable isotope-labeled internal standard (e.g., this compound-¹³C₃) is highly recommended to compensate for matrix effects and variations in extraction efficiency.[7]
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is a good starting point but can be optimized).[6]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C. This step helps to concentrate the analyte and allows for reconstitution in a mobile phase-compatible solvent.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system.
-
Final Centrifugation/Filtration: Centrifuge the reconstituted sample (e.g., 10,000 x g for 5 minutes) or filter through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS/MS system.
Workflow Diagram for Protein Precipitation:
Caption: Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE)
Principle: SPE is a highly selective and efficient sample preparation technique that utilizes a solid stationary phase packed in a cartridge or well-plate to retain the analyte of interest from the liquid sample. Interfering components are then washed away, and the purified analyte is eluted with a small volume of a strong solvent. For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be effective. [1] Application: SPE provides the cleanest extracts and the highest concentration factors, making it the method of choice for applications requiring the lowest limits of quantification. [9]While it can be more time-consuming and costly per sample than PPT or LLE, it is highly amenable to automation for high-throughput applications.
Detailed Step-by-Step Protocol using a Reversed-Phase (C18) Cartridge:
-
Sample Pre-treatment:
-
Plasma/Serum: Dilute the sample 1:1 with an acidic aqueous solution (e.g., 2% phosphoric acid) to disrupt protein binding and ensure the analyte is in a suitable form for retention. Centrifuge to remove any precipitate.
-
Urine: Dilute the sample 1:1 with water or a suitable buffer.
-
-
Internal Standard Spiking: Add the internal standard to the pre-treated sample.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing:
-
1 mL of methanol
-
1 mL of water
-
Do not allow the cartridge to go dry before loading the sample.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge to remove unretained interferences:
-
Pass 1 mL of 5% methanol in water. This weak wash will remove polar impurities without eluting the this compound.
-
-
Elution: Elute the this compound with a small volume of a strong organic solvent:
-
Pass 1 mL of methanol or acetonitrile. Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Workflow Diagram for Solid-Phase Extraction:
Caption: Solid-Phase Extraction Workflow.
Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Good | Good to Excellent | Excellent |
| Matrix Effect | High | Moderate | Low |
| Speed | Fast | Moderate | Slow (manual) |
| Cost per Sample | Low | Low to Moderate | High |
| Automation Potential | High | Moderate | High |
| Solvent Consumption | Low | High | Moderate |
Troubleshooting and Method Optimization
-
Low Recovery:
-
PPT: Ensure complete protein precipitation by optimizing the solvent-to-sample ratio and vortexing time.
-
LLE: Evaluate different extraction solvents and adjust the pH of the aqueous phase. Consider a second extraction step.
-
SPE: Check cartridge conditioning and loading flow rates. The wash step may be too strong, or the elution solvent may be too weak.
-
-
High Matrix Effects:
-
This is often observed as ion suppression or enhancement in the MS detector. [3][10] * If using PPT, consider switching to LLE or SPE for a cleaner extract.
-
Optimize the chromatographic separation to resolve this compound from co-eluting matrix components.
-
Ensure the use of an appropriate internal standard, preferably a stable isotope-labeled analog. [7]* Poor Reproducibility:
-
Ensure accurate and consistent pipetting, especially for the internal standard.
-
Maintain consistent timing for all steps, particularly incubation and centrifugation.
-
For SPE, ensure cartridges are from the same lot and are not allowed to dry out at critical steps.
-
Conclusion
The selection of an appropriate sample preparation technique is a critical determinant of the success and reliability of this compound analysis in biological matrices. This guide has provided a comprehensive overview and detailed protocols for three widely used methods: protein precipitation, liquid-liquid extraction, and solid-phase extraction.
For rapid, high-throughput analysis where the highest sensitivity is not required, Protein Precipitation offers a simple and cost-effective solution. For improved cleanliness and reduced matrix effects, Liquid-Liquid Extraction provides a robust alternative. When the utmost sensitivity and selectivity are paramount, Solid-Phase Extraction stands as the gold standard, delivering the cleanest extracts and the best potential for high concentration factors.
It is imperative for researchers to understand the principles, advantages, and limitations of each technique to select the most suitable method for their specific research needs. The protocols provided herein serve as a strong foundation, and further optimization may be necessary to achieve the desired analytical performance for a particular study. The use of a stable isotope-labeled internal standard is strongly recommended for all quantitative applications to ensure the highest degree of accuracy and precision.
References
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Zydroń, M., Baranowski, J., & Baranowska, I. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Journal of Separation Science, 27(14), 1166–1172. [Link]
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Gutiérrez-Cuevas, M., et al. (2021). Evaluation of Oxidative Stress and Antioxidant Effects of Methylxanthines in Adult Zebrafish Exposed to Zinc Oxide Nanoparticles (ZnO-NPs). Antioxidants, 10(7), 1083. [Link]
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Reddit. (2023). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]
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Biegańska, M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. [Link]
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Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
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Li, W., & Tse, F. L. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(17), 2199–2202. [Link]
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Waters Corporation. (2023, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. [Link]
- Buszewski, B., & Noga, S. (2012). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 2(4), 843–856.
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Islam, M. R., et al. (2017). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 32(1), 103–108. [Link]
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Jafari, M. T., & Saraji, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5516–5538. [Link]
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Phenomenex. (n.d.). Protein Precipitation Method. [Link] PubChem. (n.d.). This compound. PubChem Compound Summary for CID 247638. [Link]
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Application of 3-Methylhypoxanthine in Clinical Biomarker Discovery: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Methylhypoxanthine as a clinical biomarker. This guide delves into the biochemical rationale, analytical methodologies, and potential clinical utilities of this fascinating molecule.
Introduction: The Significance of this compound in Clinical Research
This compound is a purine metabolite that has garnered increasing interest in the field of clinical biomarker discovery. Its primary origin in the human body is as a downstream metabolite of caffeine, the world's most widely consumed psychoactive substance.[1][2][3] The metabolism of caffeine is a complex process predominantly occurring in the liver, with the cytochrome P450 enzyme CYP1A2 playing a crucial role in its initial demethylation steps.[2][3][4] Subsequent enzymatic reactions, including those mediated by xanthine oxidase, lead to the formation of various methylxanthines and methyluric acids, including this compound.[1]
The concentration of this compound in biological fluids, such as urine and plasma, can therefore reflect the activity of these key metabolic pathways. This makes it a promising candidate biomarker for assessing individual variations in drug metabolism, liver function, and potentially for investigating the physiological effects of caffeine consumption on various health outcomes, including cardiovascular health.[5]
Biochemical Pathway and Rationale for Biomarker Application
The metabolic journey from caffeine to this compound provides the scientific basis for its use as a biomarker. Understanding this pathway is critical for interpreting its clinical significance.
The Caffeine Metabolism Cascade
Caffeine (1,3,7-trimethylxanthine) undergoes a series of demethylation and oxidation reactions. The major metabolic route, accounting for approximately 70-80% of caffeine metabolism in humans, is the N-3 demethylation to paraxanthine (1,7-dimethylxanthine), primarily catalyzed by CYP1A2.[2][3] Paraxanthine is then further metabolized to 7-methylxanthine, which is subsequently oxidized to 7-methyluric acid or demethylated to methylxanthine. Another key pathway involves the formation of theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine), also through the action of CYP1A2.[2][3][4] 3-Methylxanthine, the precursor to this compound, is a minor metabolite of theophylline.
Caption: Simplified metabolic pathway of caffeine leading to the formation of this compound.
Clinical Significance and Potential Applications
The levels of this compound can provide valuable insights into:
-
CYP1A2 Enzyme Activity: As a downstream metabolite, this compound levels can indirectly reflect the activity of CYP1A2, a key enzyme in the metabolism of many drugs and xenobiotics. This has implications for personalized medicine and drug development.
-
Liver Function: Since caffeine metabolism is predominantly hepatic, altered levels of its metabolites, including this compound, may indicate impaired liver function.[6][7][8]
-
Assessment of Caffeine Intake: Quantifying this compound can serve as an objective measure of caffeine consumption, which is often subject to recall bias in dietary assessments.[9][10]
-
Cardiovascular Health Research: Given the known effects of caffeine on the cardiovascular system, studying its metabolites like this compound could help elucidate the mechanisms behind these effects and identify individuals at different levels of risk.[5]
-
Kidney Function: While more research is needed, the excretion of metabolites via urine suggests a potential role in assessing renal clearance and overall kidney health.[11][12][13][14]
Analytical Methodology: Quantitative Analysis of this compound
Accurate and precise quantification of this compound in biological matrices is paramount for its validation and application as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[15]
Sample Type and Collection
Urine is the preferred matrix for non-invasive assessment of this compound levels.[16][17] First-morning void or 24-hour urine collections are recommended to minimize diurnal variations.[18] Plasma or serum samples can also be used for pharmacokinetic studies.[9][10]
Table 1: Sample Collection and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Sample Type | Urine (preferred), Plasma, Serum | Non-invasive collection for urine; plasma/serum for PK studies. |
| Urine Collection | First-morning void or 24-hour collection | Minimizes diurnal variation and provides a more concentrated sample.[18] |
| Preservatives | Sodium azide (for urine, if not analyzed immediately) | Inhibits microbial growth. |
| Storage | -20°C (short-term) or -80°C (long-term) | Prevents degradation of the analyte. |
Sample Preparation Protocol for Urine
A simple "dilute-and-shoot" method is often sufficient for urine samples, given the relatively high concentrations of caffeine metabolites.[19] However, for lower concentration levels or to minimize matrix effects, a solid-phase extraction (SPE) may be employed.[16]
Step-by-Step "Dilute-and-Shoot" Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.[20]
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:10 (v/v) with a solution of 0.1% formic acid in water.[19]
-
Vortex the diluted sample for 5 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
Caption: Workflow for urine sample preparation for this compound analysis.
LC-MS/MS Instrumentation and Parameters
The following table provides a starting point for developing a robust LC-MS/MS method for this compound quantification. Method optimization and validation are crucial for each specific application and instrument.
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Justification |
| LC System | UHPLC system | Provides better resolution and faster analysis times. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention and separation of polar metabolites. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides protons for positive ionization and aids in chromatographic separation. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Elutes the analyte from the column. |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. | Optimizes separation from other urine components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical scale columns. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple quadrupole mass spectrometer | Offers high sensitivity and selectivity for quantitative analysis. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound readily forms positive ions. |
| MRM Transitions | Precursor ion (Q1): m/z 167.1; Product ion (Q3): m/z 110.1 (example) | Specific mass transitions for quantification and qualification of this compound. These should be optimized empirically. |
| Internal Standard | Isotopically labeled this compound (e.g., ¹³C₃-3-Methylhypoxanthine) | Corrects for matrix effects and variations in sample preparation and instrument response. |
Method Validation and Quality Control
A rigorous validation of the analytical method is essential to ensure the reliability of the generated data for clinical biomarker studies. Key validation parameters include:
-
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Selectivity and Specificity: Ensuring that the method can differentiate the analyte from other components in the sample matrix.
-
Matrix Effect: Assessing the influence of other components in the biological matrix on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte in the biological matrix under different storage conditions and during the sample preparation process.
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
Data Analysis and Interpretation
The quantitative data obtained from the LC-MS/MS analysis should be normalized to account for variations in urine dilution. Creatinine is the most commonly used normalization factor. The final results are typically expressed as the ratio of this compound concentration to creatinine concentration (e.g., ng of this compound / mg of creatinine).
Statistical analysis should be performed to compare the levels of this compound between different clinical groups (e.g., healthy controls vs. disease cohort). It is important to consider potential confounding factors such as age, sex, and, most importantly, caffeine intake.
Future Perspectives and Conclusion
This compound holds significant promise as a clinical biomarker, particularly for assessing caffeine metabolism and its implications for liver function and drug efficacy. Its non-invasive measurement in urine makes it an attractive candidate for large-scale clinical and epidemiological studies. Further research is warranted to fully elucidate its clinical utility in specific disease contexts, such as liver disease,[6] kidney disease,[12] and cancer.[21][22][23] The standardized and validated analytical protocols outlined in this guide provide a robust framework for advancing our understanding of this intriguing metabolite and its role in human health and disease.
References
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Diagnostic and therapeutic potentials of methyltransferase-like 3 in liver diseases. PubMed. [Link]
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Mycotoxin Analysis of Human Urine by LC-MS/MS: A Comparative Extraction Study. MDPI. [Link]
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Methyltransferase-like 3 represents a prospective target for the diagnosis and treatment of kidney diseases. PubMed Central. [Link]
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Pharmacokinetics of caffeine and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects. ResearchGate. [Link]
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The Future of Tumor Markers: Advancing Early Malignancy Detection Through Omics Technologies, Continuous Monitoring, and Personalized Reference Intervals. MDPI. [Link]
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Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PubMed Central. [Link]
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CAFFEINE SYNTHASE AND RELATED METHYLTRANSFERASES IN PLANTS. IMR Press. [Link]
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Associations Between High Plasma Methylxanthine Levels, Sleep Disorders and Polygenic Risk Scores of Caffeine Consumption or Sleep Duration in a Swiss Psychiatric Cohort. PubMed Central. [Link]
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Detection of 14-3-3 sigma (σ) promoter methylation as a noninvasive biomarker using blood samples for breast cancer diagnosis. PMC - NIH. [Link]
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DNA methylation markers for kidney function and progression of diabetic kidney disease. Nature Communications. [Link]
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MRI Biomarkers in as Predictor of Clinical Endpoints in Pediatric Autoimmune Liver Disease. ClinicalTrials.gov. [Link]
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Development of LC-HRMS Assay for the Measurement of 12 Mycotoxins in Urine. Spectrum. [Link]
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Emerging Biomarkers for Early Detection of Chronic Kidney Disease. MDPI. [Link]
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Relations Between Caffeine-Derived Metabolites and Plasma Lipids. YouTube. [Link]
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Biomarkers of Hepatic Toxicity: An Overview. PMC - PubMed Central. [Link]
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Tell-tale biomarker detects early breast cancer in NIH-funded study. EurekAlert!. [Link]
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Caffeine Pathway, Pharmacokinetics. ClinPGx. [Link]
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PharmGKB summary: caffeine pathway. PMC - NIH. [Link]
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Scientists find new biomarker that predicts cancer aggressiveness. Fred Hutch Cancer Center. [Link]
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Characterization of renal biomarkers for use in clinical trials: biomarker evaluation in healthy volunteers. Dove Medical Press. [Link]
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Mycotoxin Analysis of Human Urine by LC-MS/MS: A Comparative Extraction Study. PMC - NIH. [Link]
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Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans. MDPI. [Link]
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Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. SciSpace. [Link]
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Urinalysis: Preparing the 3 patient urine specimens for microscopic analysis. YouTube. [Link]
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Molecular Imaging Biomarkers for Early Cancer Detection: A Systematic Review of Emerging Technologies and Clinical Applications. MDPI. [Link]
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High-Performance Liquid Chromatography for the Separation of Methylated Purines: An Application Guide
Introduction: The Significance of Methylated Purines
Methylated purines, a class of naturally occurring and synthetic compounds, are of profound interest in biomedical research and pharmaceutical development. These molecules, which include well-known compounds like caffeine, theophylline, and paraxanthine, are metabolites of dietary methylxanthines and endogenous purine metabolism. Their physiological roles are diverse, acting as central nervous system stimulants, bronchodilators, and diuretics.[1] Furthermore, aberrant levels of methylated purines in biological fluids have been implicated as potential biomarkers in various pathological conditions, including kidney disease and disorders of purine metabolism.[2][3] In the realm of toxicology and oncology, certain methylated purines in DNA, such as 7-methylguanine and 3-methyladenine, are recognized as markers of DNA damage induced by methylating agents.
Given their structural similarities and varying polarities, the accurate and robust separation and quantification of methylated purines from complex biological matrices present a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) has emerged as the premier technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3] This application note provides a comprehensive guide to the principles, protocols, and best practices for the separation of methylated purines using HPLC, tailored for researchers, scientists, and drug development professionals.
Pillar 1: Foundational Principles of Separation
The choice of HPLC methodology is fundamentally dictated by the physicochemical properties of the target methylated purines. Their polarity, which is influenced by the number and position of methyl groups and other functional moieties, governs their interaction with the stationary and mobile phases. Two primary modes of HPLC are particularly well-suited for this application: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC: The Workhorse for Moderately Polar Purines
Reversed-Phase HPLC is the most common approach for the analysis of methylated purines.[4] The underlying principle is the partitioning of analytes between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.
-
Mechanism of Separation: In RP-HPLC, less polar compounds exhibit stronger interactions with the hydrophobic C18 stationary phase and are therefore retained longer. More polar compounds have a greater affinity for the polar mobile phase and elute earlier. The elution order of methylated purines in RP-HPLC is primarily determined by their hydrophobicity. For instance, caffeine, with its three methyl groups, is more hydrophobic and thus more strongly retained than theophylline and paraxanthine, which have two methyl groups.
-
Causality in Method Design:
-
Stationary Phase Selection: C18 columns are the standard choice due to their versatility and wide availability. For more polar methylated purines that may have insufficient retention on a standard C18 column, a "polar-embedded" C18 phase or a C18 column designed for aqueous stability can provide enhanced retention.[5]
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency. The strength of the mobile phase is inversely proportional to the retention time; increasing the organic solvent content will decrease retention.
-
Mobile Phase Modifiers: The addition of modifiers to the mobile phase is crucial for achieving optimal peak shape and resolution, especially for basic purine compounds.[7] Acidic modifiers like formic acid or acetic acid are commonly used to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[8][9] Buffers, such as ammonium formate or ammonium acetate, are employed to control the pH of the mobile phase, ensuring consistent analyte retention and ionization.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Highly Polar Purines
For very polar methylated purines that are poorly retained in reversed-phase mode, HILIC offers an effective alternative.[11][12][13]
-
Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[12][14] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[15] The elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
-
Advantages of HILIC:
-
Enhanced Retention of Polar Analytes: HILIC provides excellent retention for compounds that would otherwise elute in the void volume in reversed-phase chromatography.[13]
-
Orthogonal Selectivity: The separation mechanism in HILIC is different from that in RP-HPLC, offering an orthogonal approach that can resolve compounds that co-elute in reversed-phase.[16]
-
Increased MS Sensitivity: The high organic content of the mobile phase in HILIC facilitates more efficient desolvation in the electrospray ionization (ESI) source of a mass spectrometer, often leading to a significant increase in sensitivity compared to RP-HPLC.[11][17]
-
Pillar 2: Validated Protocols for Robust Analysis
The trustworthiness of any analytical data hinges on the use of well-defined and validated protocols. This section provides detailed methodologies for the separation of methylated purines, from sample preparation to data acquisition.
Experimental Workflow Overview
Caption: General workflow for the HPLC analysis of methylated purines.
Protocol 1: Reversed-Phase HPLC with UV Detection for Theophylline, Paraxanthine, and Caffeine
This protocol is a robust and widely applicable method for the simultaneous quantification of three common methylated purines in biological fluids.
1. Equipment and Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, vortex mixer, and centrifuge.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
Theophylline, paraxanthine, and caffeine analytical standards.
2. Preparation of Standards and Mobile Phase:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.1 to 20 µg/mL).
-
Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A common starting point for isocratic elution is a mixture of 85:15 (v/v) of Solvent A:Solvent B.
3. Sample Preparation (Plasma/Serum): Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an HPLC vial for injection.
4. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase | 85% (0.1% Formic Acid in Water) : 15% Acetonitrile | Provides good retention and separation of the target analytes. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
| Detection | UV at 272 nm | Wavelength of maximum absorbance for the target purines. |
5. Data Analysis and Validation:
-
Integrate the peaks corresponding to theophylline, paraxanthine, and caffeine.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Quantify the analytes in the samples using the calibration curve.
-
The method should be validated according to ICH guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[2][18][19]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
For cleaner samples and improved sensitivity, SPE is a superior alternative to protein precipitation.[20][21][22]
1. SPE Cartridge and Reagents:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18, 100 mg).
-
Methanol (for conditioning) and water (for equilibration).
-
Elution solvent (e.g., methanol or acetonitrile).
-
SPE vacuum manifold.
2. SPE Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.
-
Washing: Pass 1 mL of water to remove unretained, hydrophilic impurities.
-
Elution: Elute the retained methylated purines with 1 mL of methanol into a clean collection tube.
-
Final Processing: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
Pillar 3: Advanced Techniques and Data Interpretation
For challenging separations or when high sensitivity is required, more advanced techniques such as HILIC coupled with tandem mass spectrometry (MS/MS) are invaluable.
HILIC-MS/MS for High-Sensitivity Analysis
The coupling of HILIC with MS/MS provides a powerful tool for the analysis of polar methylated purines at low concentrations.[23][24][25][26]
Caption: Schematic of a HILIC-MS/MS system for methylated purine analysis.
-
Principle of Tandem Mass Spectrometry: MS/MS involves two stages of mass analysis.[27][28][29][30] In the first stage (MS1), the precursor ion (the ionized methylated purine) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process, known as selected reaction monitoring (SRM), provides exceptional specificity and sensitivity.[31]
-
HILIC-MS/MS Protocol Outline:
-
Stationary Phase: Amide or zwitterionic HILIC columns are often used.
-
Mobile Phase: A gradient of increasing water content in acetonitrile, typically with an additive like ammonium formate to improve peak shape and ionization efficiency.
-
Ionization: ESI in positive ion mode is generally employed for methylated purines.
-
MS/MS Parameters: The precursor-to-product ion transitions for each methylated purine must be optimized to achieve maximum sensitivity.
-
Data Interpretation and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Use a column with high-purity silica or an end-capped stationary phase.[1][8][32] |
| Poor Retention of Polar Analytes (in RP-HPLC) | Analytes are too polar for the stationary phase. | Switch to a more polar stationary phase (e.g., polar-embedded C18) or use HILIC.[33] |
| Irreproducible Retention Times | Inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition. | Ensure thorough column equilibration between injections. Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily. |
| Ghost Peaks | Contamination in the sample, mobile phase, or HPLC system. | Use high-purity solvents and reagents. Clean the injection port and autosampler. |
Conclusion
The separation and quantification of methylated purines by HPLC is a critical analytical task in various scientific disciplines. The choice between reversed-phase HPLC and HILIC depends on the specific properties of the analytes of interest. A well-developed and validated method, coupled with appropriate sample preparation, is essential for obtaining accurate and reliable results. By understanding the underlying principles of separation and adhering to robust protocols, researchers can confidently analyze these important biomolecules and unlock their full potential as diagnostic and research tools.
References
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Biegańska, M. H. D. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
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Affinispure. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Affinispure. [Link]
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MAC-MOD Analytical. (n.d.). Selection of Mobile Phase Modifiers for High Efficiency HILIC Separations. MAC-MOD Analytical. [Link]
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Guillarme, D. (2013). HILIC: The Pros and Cons. LCGC International - Chromatography Online. [Link]
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ICH. (2022). Bioanalytical method validation and study sample analysis m10. ICH. [Link]
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ResearchGate. (n.d.). Comparison of chromatographic separation on a) polaris C18, b) symmetry shield RP 18, and c) PGC columns of a synthetic sample. ResearchGate. [Link]
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Agilent. (2023). Why it matters and how to get good peak shape. Agilent. [Link]
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McBurney, A., & Gibson, T. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. PubMed. [Link]
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PubMed. (2024). Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells. PubMed. [Link]
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LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
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Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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Chromatography Online. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. Chromatography Online. [Link]
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Phenomenex. (2024). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
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Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]
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Hindawi. (n.d.). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. Hindawi. [Link]
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Phenomenex. (2017). Comparing Core-Shell C18 Phases for Method Development. Phenomenex. [Link]
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Unknown. (n.d.). Lecture 16: Tandem MS. Unknown Source. [Link]
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Agilent. (n.d.). A Look at Column Choices. Agilent. [Link]
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LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
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Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]
-
ResearchGate. (2020). Guidelines for purine extraction and determination in foods. ResearchGate. [Link]
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ZeptoMetrix. (n.d.). Mobile Phase Modifiers. ZeptoMetrix. [Link]
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ResearchGate. (n.d.). Separation of purine alkaloid in HILIC on a series of chromatography... ResearchGate. [Link]
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Mtoz Biolabs. (n.d.). What Is the Principle of Tandem Mass Spectrometry. Mtoz Biolabs. [Link]
-
PubMed. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. [Link]
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Taylor & Francis Online. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Taylor & Francis Online. [Link]
-
Unknown. (n.d.). comparison of the phase ratio for c18 hplc columns using three different organic modifiers. Unknown Source. [Link]
-
Shodex. (n.d.). 1. How to Obtain Good Peak Shapes. Shodex. [Link]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
PMC - NIH. (n.d.). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC - NIH. [Link]
-
PubMed. (2024). A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine. PubMed. [Link]
-
Agilent. (2009). Tips and Tricks of HPLC Separation. Agilent. [Link]
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Chromatography Online. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Chromatography Online. [Link]
-
PubMed. (2021). HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine. PubMed. [Link]
-
Agilent. (2024). Why Use HILIC or HIC Chromatography: Theory and Method Development Strategies. Agilent. [Link]
-
ICH. (2019). bioanalytical method validation m10. ICH. [Link]
-
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency. [Link]
-
YouTube. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methylhypoxanthine Peak Resolution in Reverse-Phase HPLC
Welcome to our dedicated technical support center for resolving challenges with 3-Methylhypoxanthine analysis in reverse-phase High-Performance Liquid Chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving optimal peak resolution for this and other polar analytes. Here, we will delve into the fundamental principles of chromatography and provide actionable troubleshooting strategies and detailed protocols to enhance your separation performance.
Understanding the Challenge: The Nature of this compound
This compound is a purine derivative and a metabolite of caffeine and theophylline.[1] Its polarity presents a significant hurdle in traditional RP-HPLC. The core issue lies in the limited interaction between the polar analyte and the nonpolar stationary phase (e.g., C18), often leading to poor retention, broad peaks, and co-elution with other polar compounds in the sample matrix.
To effectively troubleshoot and optimize your method, a foundational understanding of the analyte's properties is crucial.
| Property | Value | Source |
| Molecular Formula | C6H6N4O | PubChem[2] |
| Molecular Weight | 150.14 g/mol | PubChem[2] |
| XLogP3 | -0.3 | PubChem[2] |
The negative XLogP3 value indicates the hydrophilic (polar) nature of this compound, which is central to the separation challenges addressed in this guide.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing poor retention and eluting with the solvent front. What is the first thing I should adjust?
Your initial step should be to modify the mobile phase composition to increase the retention of your polar analyte. In reverse-phase HPLC, this is achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) and increasing the proportion of the aqueous component.[3][4] This enhances the interaction of the polar this compound with the nonpolar stationary phase, thereby increasing its retention time.
Q2: I am observing peak tailing for my this compound peak. What are the likely causes and solutions?
Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the column itself.[5][6][7] For a polar compound like this compound, a primary cause can be the interaction with residual silanol groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of residual silanols, minimizing these secondary interactions.[3]
-
Solution 2: Use an End-Capped Column: Employ a column that is "end-capped," meaning the residual silanol groups have been chemically deactivated.
-
Solution 3: Check for Column Contamination or Voids: If tailing appears suddenly, it could indicate a blocked column frit or a void in the packing material.[7] Try flushing the column or replacing it if the problem persists.
Q3: Can changing the organic solvent in my mobile phase improve the resolution of this compound from a closely eluting peak?
Yes, changing the organic modifier is a powerful tool for altering selectivity (the separation factor, α) between two co-eluting peaks.[8] If you are currently using acetonitrile, switching to methanol or tetrahydrofuran can change the elution order or increase the separation between your peaks of interest. This is because different organic solvents interact differently with both the analyte and the stationary phase.
Q4: Would a different type of stationary phase be more suitable for this compound analysis?
Absolutely. If optimizing the mobile phase on a standard C18 column does not yield the desired resolution, consider a stationary phase with a different chemistry.[8]
-
Polar-Embedded Phases: These columns have a polar group embedded in the long alkyl chain, which can provide alternative selectivity for polar analytes.
-
Phenyl Phases: These phases can offer unique π-π interactions with aromatic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in RP-HPLC, HILIC is an excellent alternative.[9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes.[9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving complex peak resolution issues with this compound.
Diagram: Troubleshooting Workflow for Poor Peak Resolution
Caption: A systematic workflow for troubleshooting poor peak resolution.
Addressing Inadequate Retention
-
Problem: The this compound peak elutes too early, often with the solvent front, making accurate quantification impossible.
-
Causality: Insufficient partitioning of the polar analyte into the nonpolar stationary phase due to a high percentage of organic solvent in the mobile phase.
-
Solutions:
-
Decrease Organic Solvent Percentage: Systematically decrease the concentration of acetonitrile or methanol in your mobile phase in small increments (e.g., 2-5%).[3][4] This will increase the polarity of the mobile phase, promoting greater interaction with the stationary phase and thus increasing the retention time.
-
Consider a Less Retentive Stationary Phase (if retention is too high): While less common for polar analytes, if your compound is too strongly retained after adjusting the mobile phase, switching from a C18 to a C8 or Cyano (CN) column can reduce retention.[11]
-
Correcting Poor Peak Shape (Tailing and Fronting)
-
Problem: The peak is asymmetrical, exhibiting tailing (a gradual return to baseline after the peak maximum) or fronting (a steep return to baseline before the peak maximum).[5]
-
Causality:
-
Tailing: Often caused by secondary polar interactions between the analyte and active sites (e.g., free silanols) on the stationary phase.[7] It can also result from a blocked column frit or column degradation.
-
Fronting: Typically a sign of column overload or a sample solvent that is stronger than the mobile phase.
-
-
Solutions:
-
For Tailing:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the stationary phase can be controlled by pH.[12] For a compound like this compound, which has ionizable functional groups, adjusting the mobile phase pH away from its pKa can improve peak shape. Adding a buffer or an acid modifier like formic or trifluoroacetic acid is common practice.[3]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are end-capped to minimize exposed silanol groups, which are a primary cause of tailing for polar and basic compounds.
-
-
For Fronting:
-
Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.
-
-
Enhancing Resolution of Co-eluting Peaks
-
Problem: The this compound peak is not fully separated from an adjacent peak.
-
Causality: Insufficient selectivity (α) or efficiency (N) of the chromatographic system for the given analyte pair.
-
Solutions:
-
Change the Organic Modifier: As mentioned in the FAQs, switching from acetonitrile to methanol, or vice-versa, is a powerful way to alter selectivity.[8]
-
Modify the Stationary Phase: A different stationary phase chemistry (e.g., phenyl, polar-embedded, or cyano) can provide unique interactions that may resolve the co-eluting peaks.[8]
-
Adjust Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity and increasing mass transfer.[4] However, be aware that it can also alter selectivity.
-
Employ a Gradient: A gradient elution, where the mobile phase composition is changed over time, can help to separate peaks with different polarities more effectively than an isocratic method.
-
Experimental Protocols
Protocol 1: Method Development for Improved this compound Resolution
This protocol outlines a systematic approach to developing a robust RP-HPLC method for this compound.
1. Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Initial Gradient: 95% A / 5% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength for this compound (e.g., determined by UV scan)
-
Injection Volume: 5-10 µL
2. Step-by-Step Optimization:
-
Scouting Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound.
-
Isocratic Hold or Shallow Gradient: Based on the scouting run, develop an isocratic method or a shallow gradient around the elution point of your analyte.
-
Adjust Mobile Phase Strength: If retention is poor, decrease the starting percentage of B. If retention is too long, increase it.
-
Optimize pH: If peak shape is poor, prepare mobile phase A with different buffers (e.g., ammonium acetate for a more neutral pH) to assess the impact on peak shape and retention.[13]
-
Evaluate Different Organic Modifiers: If co-elution is an issue, replace acetonitrile with methanol and repeat the optimization process. Note that you may need to adjust the percentage of methanol to achieve similar retention times as with acetonitrile.
Protocol 2: Switching to HILIC for Highly Polar Analytes
If RP-HPLC fails to provide adequate retention and resolution, HILIC is the next logical step.
1. HILIC Initial Conditions:
-
Column: HILIC (e.g., Amide, Cyano, or bare silica), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate
-
Initial Conditions: 100% A
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV or Mass Spectrometry (MS)
-
Injection Volume: 2-5 µL (use a low injection volume to start)
2. Step-by-Step Optimization:
-
Gradient Elution: In HILIC, a gradient involves increasing the aqueous content (Mobile Phase B) to elute the analytes. Start with a gradient from 100% A to 50% A over 15-20 minutes.
-
Adjust Buffer Concentration: The salt concentration in the mobile phase can influence peak shape and retention in HILIC. Evaluate buffer concentrations from 5 mM to 20 mM.
-
Optimize pH: The pH of the aqueous portion of the mobile phase can affect the charge state of both the analyte and the stationary phase, thereby influencing retention.
Diagram: Principle of Reversed-Phase vs. HILIC
Caption: Comparison of analyte interaction in RP-HPLC and HILIC.
References
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chrom Tech. Retrieved January 24, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 24, 2026, from [Link]
-
Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025, November 3). Cogent-HPLC. Retrieved January 24, 2026, from [Link]
-
Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech. Retrieved January 24, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. (2012, November 4). Cellulose Chemistry and Technology. Retrieved January 24, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 24, 2026, from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved January 24, 2026, from [Link]
-
HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Measurement of hypoxanthine and xanthine in late-gestation human amniotic fluid by reversed-phase high-performance liquid chromatography with photodiode-array detection. (1990, November 1). PubMed. Retrieved January 24, 2026, from [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International. Retrieved January 24, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 24, 2026, from [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (n.d.). Longdom Publishing. Retrieved January 24, 2026, from [Link]
-
Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. (2012, October 1). LCGC International. Retrieved January 24, 2026, from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved January 24, 2026, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 24, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 24, 2026, from [Link]
-
High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note. (n.d.). Agilent. Retrieved January 24, 2026, from [Link]
-
Tips to Help Maximize Resolution. (2022, August 16). Agilent. Retrieved January 24, 2026, from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek, Inc. Retrieved January 24, 2026, from [Link]
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). Net-Pharma. Retrieved January 24, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 24, 2026, from [Link]
-
performance reversed-phase chromatography: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 24, 2026, from [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
-
3-Methylxanthine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
Sources
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- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
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Navigating the Challenges of 3-Methylhypoxanthine Stability in Frozen Bio-Samples: A Technical Guide
Welcome to the technical support center dedicated to addressing stability issues of 3-methylhypoxanthine in frozen biological samples. This guide is designed for researchers, scientists, and drug development professionals who are working with this important purine metabolite. As a key downstream metabolite of caffeine and theophylline, accurate quantification of this compound is crucial for a variety of research applications, from therapeutic drug monitoring to biomarker discovery. However, its stability in frozen biological matrices can be a significant analytical challenge.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to ensure the integrity of your samples and the reliability of your data.
Part 1: Understanding the Stability Landscape of this compound
Why is this compound Stability a Concern?
This compound, a purine derivative, is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.[1] Factors such as temperature fluctuations, pH, and enzymatic activity can all contribute to its breakdown. Understanding the potential degradation pathways is the first step in mitigating these effects.
Potential Degradation Pathways
Based on metabolic studies, the primary degradation pathway for this compound involves oxidation and demethylation.[1] Key degradation products can include:
-
3-Methyluric acid: Formed through the oxidation of this compound.[1]
-
Xanthine: Results from the demethylation of this compound.[1]
-
Uric acid: A further oxidation product in the purine degradation pathway.[1]
The presence of these metabolites in a sample could indicate degradation of this compound during storage or handling.
Caption: Blood Sample Handling Workflow.
Protocol 2: Best Practices for Urine Sample Collection and Storage
-
Collection: For 24-hour urine collections, instruct the patient to keep the collection container refrigerated throughout the entire collection period. [2]For random urine samples, process them as soon as possible after collection.
-
Processing: After collection is complete, mix the urine sample well.
-
Aliquoting: Transfer aliquots into screw-capped plastic tubes suitable for frozen storage.
-
Storage: Store the urine aliquots at frozen temperatures. [3]For long-term storage, -70°C or colder is recommended.
Protocol 3: Thawing and Sample Analysis
-
Thawing: When ready for analysis, thaw the required number of aliquots rapidly in a water bath at room temperature. Avoid slow thawing on the benchtop.
-
Vortexing: Once thawed, vortex the samples gently to ensure homogeneity.
-
Analysis: Proceed with your analytical method, such as LC-MS/MS, as soon as possible after thawing. [4][5][6][7]
Part 4: The Science Behind the Recommendations
The recommendations provided in this guide are based on established principles of bioanalytical sample stability.
-
Temperature: Lowering the storage temperature slows down chemical reactions and enzymatic activity. Storing samples at -80°C is generally considered the gold standard for long-term preservation of most small molecules.
-
Freeze-Thaw Cycles: The process of freezing and thawing can cause localized changes in pH and solute concentration as ice crystals form. This can lead to the denaturation of proteins, including enzymes that could degrade this compound.
-
pH: The stability of a molecule is often dependent on the pH of its environment. Deviations from the optimal pH can catalyze degradation reactions. [8][9][10] By controlling these factors, you can significantly improve the stability of this compound in your samples and enhance the quality of your research data.
References
-
Barry, A. L., & Fuchs, P. C. (1991). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 29(1), 105–108. [Link]
-
UChicago Medicine Medical Laboratories. (2024). Uric Acid. [Link]
-
Wang, Y., et al. (2021). The integrated analysis strategy of unstable hypoxanthine, a potential quality marker in Shuxuetong injection based on standard addition method and multi-level pharmacokinetics by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
-
Gao, Y., et al. (2019). 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2. Biotechnology for Biofuels, 12, 149. [Link]
-
Al-Shabib, N. A., et al. (2023). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Molecules, 28(24), 8081. [Link]
-
Donnelly, R. F. (2018). Stability of caffeine concentration in compounded suspension over time at two different storage temperatures. Journal of Neonatal-Perinatal Medicine, 11(4), 423-427. [Link]
-
Morlock, G. E., & Schuele, L. (2023). Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques. Foods, 12(24), 4484. [Link]
-
Dahiya, A., & Goldman, R. D. (2024). 24-Hour Urine Collection and Analysis. In: StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. [Link]
-
Li, H., et al. (2019). Structures of Reaction Products and Degradation Pathways of Aflatoxin B1 by Ultrasound Treatment. Toxins, 11(9), 523. [Link]
-
Lee, A., et al. (2019). Analysis of hypoxanthine and lactic acid levels in vitreous humor for the estimation of post-mortem interval (PMI) using LC-MS/MS. Forensic Science International, 300, 123-129. [Link]
-
Southam, A. D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5429-5438. [Link]
-
Tang-Liu, D. D., & Riegelman, S. (1982). Disposition of caffeine and its metabolites in man. Journal of Pharmacology and Experimental Therapeutics, 224(1), 180-185. [Link]
-
Simmonds, H. A., et al. (2003). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. In: Methods in Molecular Biology. Humana Press. [Link]
-
Patel, K., et al. (2012). Stability indicating by LC-MS method. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 1-6. [Link]
-
Donnelly, R. F., & Tirona, R. G. (1994). Stability of citrated caffeine injectable solution in glass vials. American Journal of Health-System Pharmacy, 51(4), 512-514. [Link]
-
Chittasupho, C., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1330. [Link]
-
Rodríguez-Carrasco, Y., et al. (2020). Application of LC–MS/MS in the Mycotoxins Studies. Applied Sciences, 10(8), 2883. [Link]
-
Children's Minnesota. (2017). Purine and Pyrimidine Panel, Urine. [Link]
-
Hussein, A. A., et al. (2015). pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier. RSC Advances, 5(111), 91437-91445. [Link]
-
Gomi, H., et al. (2014). Testing the degradation effects of three reagents on various antineoplastic compounds. Journal of Oncology Pharmacy Practice, 20(3), 202-210. [Link]
-
Reddit. (2016). Stability of caffeine in coffee. [Link]
-
Wang, Y., et al. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry, 405, 134951. [Link]
Sources
- 1. 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. childrensmn.org [childrensmn.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of hypoxanthine and lactic acid levels in vitreous humor for the estimation of post-mortem interval (PMI) using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Application of LC–MS/MS in the Mycotoxins Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs [mdpi.com]
- 10. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: 3-Methylhypoxanthine Isomer Separation
Welcome to the technical support center for resolving challenges in the separation of 3-Methylhypoxanthine and its structural isomers. This guide is designed for researchers, analytical scientists, and professionals in drug development who encounter difficulties in achieving baseline resolution and accurate quantitation of these closely related purine metabolites. Here, we will dissect common problems and provide scientifically grounded, actionable solutions.
F.A.Q. 1: The Core Challenge
Question: Why is it so difficult to separate this compound from its isomers like 1-Methylhypoxanthine and 7-Methylhypoxanthine?
Answer: The primary challenge lies in the profound structural similarity of these molecules.[1] this compound, 1-Methylhypoxanthine, and 7-Methylhypoxanthine are positional isomers, meaning they share the same chemical formula (C₆H₆N₄O) and molecular weight (150.14 g/mol ), differing only in the placement of a single methyl group on the hypoxanthine core.[2][3] This subtle difference results in nearly identical physicochemical properties, such as polarity, hydrophobicity, and pKa values.
In chromatographic systems, particularly reversed-phase HPLC (RP-HPLC), separation is driven by differential partitioning between the mobile and stationary phases. Because the isomers have very similar affinities for standard stationary phases (like C18), they tend to elute very close to one another, often resulting in co-elution or poor resolution (Rs < 1.5). Achieving separation requires a chromatographic system that can exploit the minor differences in their molecular structure and charge distribution.
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section addresses the most common issues encountered during method development for methylhypoxanthine isomer separation.
Troubleshooting Q1: My peaks for this compound and 1-Methylhypoxanthine are co-eluting or poorly resolved (Rs < 1.5). What is the first and most impactful parameter to adjust?
Answer: The most powerful tool for manipulating the selectivity (α) between ionizable isomers like methylhypoxanthines is the mobile phase pH .[4][5][6]
Causality: The isomers of methylhypoxanthine are weakly basic compounds with very similar pKa values. Even a slight change in the mobile phase pH can alter the degree of ionization of each isomer differently.[7] This differential ionization changes their polarity and interaction with the stationary phase, directly impacting their retention times and potentially "pulling apart" co-eluting peaks. A common strategy is to adjust the pH to a value near the analytes' pKa, where small pH variations can lead to significant changes in retention, though this requires careful pH control for method robustness.[7]
This protocol outlines a systematic approach to finding the optimal mobile phase pH for separating this compound and its isomers.
Objective: To determine the mobile phase pH that yields the maximum resolution between critical isomer pairs.
Materials:
-
HPLC or UHPLC system with UV or MS detector
-
Standard C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
pH adjustment reagents: Formic acid, Ammonium formate, Ammonium acetate, Ammonium hydroxide
-
Analytical standards of 1-Methylhypoxanthine, this compound, and 7-Methylhypoxanthine
Procedure:
-
Prepare Buffered Mobile Phases: Prepare three to four different aqueous mobile phases (Mobile Phase A) buffered at different pH values. Good starting points are pH 3.0 (0.1% Formic Acid), pH 4.5 (10 mM Ammonium Acetate), and pH 6.0 (10 mM Ammonium Acetate).
-
Establish Initial Gradient: Using the pH 3.0 buffer, develop a generic scouting gradient. A typical starting point is a linear gradient from 5% to 40% Mobile Phase B over 15 minutes.
-
Inject Isomer Mixture: Inject a mixture of the methylhypoxanthine standards and record the chromatogram.
-
Systematic Evaluation: Repeat the injection using each of the prepared buffered mobile phases (pH 4.5, pH 6.0, etc.), ensuring the column is thoroughly equilibrated with the new mobile phase before each run (at least 10 column volumes).
-
Analyze Results: Compare the chromatograms obtained at each pH. Pay close attention to the change in elution order and the resolution (Rs) between the critical pairs.
-
Refine and Optimize: Select the pH that provides the best selectivity. You can then fine-tune the gradient slope and organic modifier (Acetonitrile vs. Methanol) to achieve optimal resolution and run time.
Self-Validation: The protocol is self-validating by observing the change in selectivity (α). A successful outcome is a clear shift in retention times and an increase in the resolution value (Rs) to >1.5 for the critical pair.
Troubleshooting Q2: I've optimized the mobile phase pH, but the resolution is still insufficient. What's the next logical step?
Answer: If pH optimization is not enough, the next step is to change the stationary phase chemistry .[4] Standard C18 columns separate primarily based on hydrophobicity. Since the isomers have similar hydrophobicities, an alternative separation mechanism is needed.
Field-Proven Insights:
-
Phenyl-Hexyl Phases: These columns offer π-π interactions in addition to hydrophobic interactions. The aromatic purine ring system of the methylhypoxanthines can engage in these π-π interactions, and the subtle differences in electron density caused by the methyl group's position can lead to differential retention.
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating positional isomers and polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase.[8][9] In HILIC, a polar stationary phase (e.g., amide, diol) is used with a high-organic mobile phase.[10][11] The separation is based on the partitioning of analytes into a water-enriched layer on the stationary phase surface.[9] Since the methylhypoxanthine isomers have slight differences in polarity and hydrogen bonding capability, HILIC can provide a completely different and often much-improved selectivity profile.[12][13]
| Stationary Phase | Primary Separation Mechanism(s) | Ideal for... | Potential Outcome for Methylhypoxanthines |
| Standard C18 | Hydrophobic Interactions | General purpose reversed-phase | Often results in poor resolution due to similar hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Aromatic or unsaturated compounds | Can improve selectivity by exploiting differences in purine ring electron density. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole, Ion-Exchange | Positional isomers, halogenated compounds | High potential for success due to multiple interaction modes. |
| HILIC (Amide/Diol) | Partitioning into aqueous layer, H-bonding | Highly polar, hydrophilic compounds | Excellent alternative selectivity; may reverse elution order and significantly improve resolution.[9][10] |
Troubleshooting Q3: My peaks are resolved, but they are broad and tailing. What are the common causes and solutions?
Answer: Peak tailing for polar, basic compounds like methylhypoxanthines is often caused by secondary interactions with the silica backbone of the stationary phase or by issues with the chromatographic system itself.
Causality & Solutions:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of the silica packing can be acidic and interact strongly with basic analytes via ion-exchange, causing peak tailing.
-
Solution 1: Use a Modern, End-capped Column: High-purity silica columns that are thoroughly end-capped are less prone to these interactions.
-
Solution 2: Lower Mobile Phase pH: Operating at a low pH (e.g., pH < 3) protonates the silanol groups, reducing their ability to interact with the protonated basic analytes.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to shield the active sites on the stationary phase, improving peak shape.
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or an improperly installed column can lead to band broadening and tailing for all peaks.
-
Solution: Use narrow-bore (e.g., 0.005" ID) tubing and ensure all fittings are zero-dead-volume. Cut tubing cleanly and ensure it is fully bottomed out in the port before tightening the ferrule.
-
-
Column Contamination: Accumulation of strongly retained matrix components can create active sites that cause tailing.
-
Solution: Use a guard column and implement a robust sample preparation procedure (e.g., Solid Phase Extraction) to remove interfering matrix components. If contamination is suspected, flush the column with a series of strong solvents.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing poor resolution of methylhypoxanthine isomers.
References
-
Zydroń, M., Baranowski, J., & Baranowska, I. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Journal of Separation Science, 27(14), 1166–1172. Available from: [Link]
-
Dolan, J. W., & Snyder, L. R. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70765, 1-Methylhypoxanthine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247638, this compound. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Marques, V., & Farah, A. (2009). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 14(7), 2544–2575. Available from: [Link]
-
Rattanakit, P., & Haddad, P. R. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 26(11). Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Caffeine, 3- Methylxanthine, 1- Methylxanthine, Xanthine. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80220, 1-Methylxanthine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]
-
Zhang, Y., et al. (2025). Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Li, Y., et al. (2024). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. Molecules, 29(10), 2345. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68374, 7-Methylxanthine. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). 7-Methylxanthine (Compound). Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available from: [Link]
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PubMed. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Available from: [Link]
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Németi, G., & Berkecz, R. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(22), 7545. Available from: [Link]
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Liu, X., et al. (2024). Microcystin-LR-Induced Oxidative Stress, Transcriptome Changes, Intestinal Microbiota, and Histopathology in Rana chensinensis Tadpoles. Toxics, 12(4), 253. Available from: [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
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Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Available from: [Link]
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YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available from: [Link]
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ResearchGate. (n.d.). Separation of purine alkaloid in HILIC on a series of chromatography columns. Available from: [Link]
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D'Orazio, G., et al. (2013). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Chromatography A, 1290, 41-49. Available from: [Link]
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Kerege, A. A., et al. (2020). Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers. Molecules, 25(20), 4684. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4687, Paraxanthine. Retrieved from [Link]
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Refinement of derivatization methods for GC-MS analysis of 3-Methylhypoxanthine
Welcome to the technical support resource for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methylhypoxanthine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for the critical derivatization step. As a polar, non-volatile molecule, this compound requires chemical modification to become amenable to GC analysis.[1][2] This process, while routine, can present challenges. Here, we address common issues in a direct question-and-answer format, explaining the causality behind our recommendations to ensure your success.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by GC-MS?
A: Gas chromatography fundamentally requires analytes to be volatile and thermally stable. This compound, a purine derivative, contains polar functional groups (specifically, N-H and lactam groups) that lead to strong intermolecular hydrogen bonding.[3] These forces result in a high boiling point and low volatility, making it unsuitable for direct GC analysis. Furthermore, the polar nature of the molecule can cause it to interact strongly with active sites in the GC inlet and column, leading to poor peak shape and signal loss.[1][4] Derivatization masks these polar groups by replacing the active hydrogens with non-polar chemical moieties, thereby increasing volatility, improving thermal stability, and enhancing chromatographic performance.[2]
Q2: What is the most common derivatization method for compounds like this compound?
A: Silylation is the most prevalent and effective method for derivatizing compounds with active hydrogens, such as those found in this compound.[5] This technique involves replacing the acidic hydrogens on heteroatoms (like nitrogen and oxygen) with a trimethylsilyl (TMS) group. The resulting TMS derivatives are significantly more volatile and less polar.[1] The most common silylating reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often used with a catalyst like trimethylchlorosilane (TMCS) .
Q3: How many TMS groups will attach to a this compound molecule?
A: this compound has two primary active hydrogen sites available for silylation: one on the nitrogen atom in the imidazole ring and one on the oxygen atom of the lactam group (which can exist in an enol tautomeric form). Therefore, under optimal conditions, you should expect the formation of a di-TMS-3-Methylhypoxanthine derivative. Incomplete reactions may yield a mono-TMS derivative, which can be a source of analytical variability.
Core Protocol: Silylation of this compound with BSTFA + TMCS
This protocol provides a robust starting point for the derivatization of this compound. Optimization may be required based on your sample matrix and concentration.
Experimental Workflow Diagram
Caption: General workflow for sample preparation and silylation.
Step-by-Step Methodology
-
Sample Preparation:
-
Transfer a measured aliquot of your sample extract containing this compound into a reaction vial.
-
Add an appropriate internal standard if quantitative analysis is required.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step is critical as silylating reagents are highly sensitive to moisture.[1][6]
-
-
Reagent Addition:
-
To the dried residue, add 50 µL of a suitable solvent. Anhydrous pyridine or acetonitrile are common choices. Pyridine can act as a catalyst and acid scavenger.
-
Add 50 µL of BSTFA containing 1% TMCS. A reagent-to-analyte molar excess is necessary to drive the reaction to completion.
-
-
Reaction Incubation:
-
Securely cap the vial. Ensure the cap has a PTFE-lined septum suitable for heating.
-
Heat the reaction mixture at 70-80°C for 45-60 minutes. The elevated temperature increases the reaction rate, especially for the less reactive N-H sites.[7]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
Recommended Reagent and Reaction Conditions
| Parameter | Recommended Value | Rationale & Notes |
| Silylating Reagent | BSTFA + 1% TMCS | BSTFA is a powerful silyl donor. TMCS acts as a catalyst, increasing the reactivity for sterically hindered or less reactive groups.[8] |
| Solvent | Anhydrous Pyridine or Acetonitrile | Pyridine can help solubilize the analyte and catalyze the reaction.[9] Ensure the solvent is truly anhydrous. |
| Reagent Volume | 50-100 µL | Should be in significant excess to the analyte. |
| Reaction Temperature | 70 - 80 °C | Balances reaction speed with potential degradation of the analyte or derivative. |
| Reaction Time | 45 - 60 min | Ensures the reaction proceeds to completion for both active hydrogens. |
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common derivatization issues.
Q4: I don't see a peak for my derivatized this compound. What went wrong?
A: This is a common and frustrating issue that typically points to one of two major causes: a failed derivatization reaction or analytical system problems.
-
Cause 1: Derivatization Failure. The most frequent culprit is the presence of moisture. Silylating reagents react preferentially and rapidly with water and other protic solvents (like methanol or ethanol).[1][6] If even trace amounts of water are present in your sample or solvent, the reagent will be consumed before it can react with your analyte.
-
Solution: Ensure your sample is evaporated to absolute dryness. Use high-purity, anhydrous solvents for reconstitution. Store your derivatization reagents in a desiccator to protect them from atmospheric moisture.
-
-
Cause 2: Insufficient Reagent or Harsh Conditions. If the analyte concentration is high, you may not be using a sufficient molar excess of the silylating agent.
-
Solution: Try increasing the volume of the BSTFA/TMCS reagent or using a smaller aliquot of your sample.
-
-
Cause 3: Adsorption in the GC System. If the derivatization was successful, the derivative might be lost due to active sites in the GC inlet liner or the front of the column.
-
Solution: Use a deactivated inlet liner. If problems persist, trim the first few centimeters off the analytical column.
-
Q5: I see two peaks at the expected mass for this compound. Why?
A: Seeing multiple peaks often indicates an incomplete or inconsistent derivatization reaction, resulting in a mixture of derivative forms.
-
Cause: Incomplete Reaction. You are likely seeing both the mono-TMS and the di-TMS derivatives of this compound. The N-H group is generally less reactive than the O-H (enol) group, and may require more energy or time to derivatize completely.
-
Solution: Increase the reaction time or temperature to drive the reaction to completion, favoring the formation of the single, fully derivatized di-TMS product. An increase in temperature to 80-90°C or time to 60-90 minutes should be evaluated.
-
-
Cause: Isomeric Forms. While less common with silylation, some molecules can form different structural isomers of the derivative. However, for this compound, incomplete reaction is the far more probable cause.
Q6: My peak is tailing severely. How can I improve the peak shape?
A: Peak tailing is a classic sign of unwanted interactions between the analyte and the analytical system, often due to residual polar activity.[4]
-
Cause 1: Incomplete Derivatization. Any underivatized or partially derivatized (mono-TMS) this compound will have exposed polar sites that can interact with active sites (e.g., silanol groups) in the inlet liner or on the column.
-
Solution: Re-optimize the derivatization procedure to ensure complete formation of the di-TMS derivative as described in Q5.
-
-
Cause 2: Active GC System. Even a fully derivatized molecule can interact with a contaminated or "active" system.
-
Solution: Perform routine maintenance on your GC inlet, including replacing the liner and septum. Use high-quality, deactivated liners. If the column has been in use for a long time, it may have become active; trimming the front end or replacing it may be necessary.
-
Advanced Considerations & Alternative Methods
While silylation is the workhorse method, other options exist and may be advantageous in specific contexts.
-
Acylation: This method involves reacting the analyte with an acylating agent, such as a perfluorinated anhydride (e.g., trifluoroacetic anhydride, TFAA).[8] This creates stable, volatile derivatives. Acylation can be particularly useful if you are using an Electron Capture Detector (ECD) due to the electron-capturing properties of the fluorinated groups.[1]
-
Alkylation: Reagents like trimethylanilinium hydroxide (TMAH) can be used for "flash alkylation" in a hot GC inlet.[8] This technique methylates active hydrogens and can be very rapid, though it may be less controlled than silylation.
Data Interpretation: What to Expect in the Mass Spectrum
Upon successful derivatization to di-TMS-3-Methylhypoxanthine, you should look for key ions in the electron ionization (EI) mass spectrum:
-
Molecular Ion (M+•): The molecular ion for di-TMS-3-Methylhypoxanthine (C12H20N4OSi2) will be at m/z 308. Look for this ion, though it may be low in abundance.
-
M-15 Ion: A very common and often prominent fragment in the mass spectra of TMS derivatives is the loss of a methyl group (-CH3) from one of the silicon atoms.[10] Expect a strong ion at m/z 293 . This is frequently the base peak or one of the most abundant ions and is an excellent diagnostic marker for a TMS derivative.
-
Other Fragments: You will also see characteristic ions for the TMS group itself at m/z 73 [Si(CH3)3]+.
By confirming the presence of these key ions, particularly the M-15 fragment, you can be confident that you have successfully formed the desired derivative.
References
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A.
- Restek. (n.d.). GC Derivatization.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- ResearchGate. (n.d.). Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?
- Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chromatography A, 1305, 178-185.
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.
- CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
- Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21.
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Validation & Comparative
A Researcher's Guide to Interpreting Elevated 3-Methylhypoxanthine Levels: From Metabolomics to Mechanism
For Immediate Publication
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the interpretation of elevated 3-Methylhypoxanthine (3-MH) levels. It moves beyond a simplistic view of 3-MH as a mere dietary metabolite to explore its nuanced roles as a potential biomarker in complex biological processes, supported by comparative data and validated experimental protocols.
Introduction: Deconstructing this compound
This compound (3-MH) is a methylated purine derivative increasingly detected in untargeted metabolomics studies. While its primary origin is the metabolism of dietary methylxanthines like caffeine and theophylline, its elevated presence in biological fluids warrants a more sophisticated interpretation.[1] This guide dissects the biochemical origins of 3-MH, provides a logical framework for its interpretation, compares it with alternative biomarkers, and presents gold-standard methodologies for its accurate quantification.
Section 1: The Biochemical Origins and Metabolic Pathway of this compound
The concentration of 3-MH in circulation is overwhelmingly dictated by the hepatic metabolism of two common stimulants: caffeine and theophylline.[1] Theophylline, used clinically as a bronchodilator, is metabolized via two main N-demethylation routes to 1-methylxanthine and 3-methylxanthine (3-MH), with 3-MH accounting for 5-15% of the parent drug's metabolism.[1]
Caffeine (1,3,7-trimethylxanthine) undergoes a more complex series of demethylations, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, to its main metabolites: paraxanthine, theobromine, and theophylline. Theophylline generated from caffeine is a minor pathway (7-8%) but subsequently contributes to the 3-MH pool.[1] These pathways converge at xanthine, which is then oxidized to uric acid.[2]
Due to this metabolic pathway, interpreting 3-MH levels without controlling for caffeine and theophylline intake is a critical experimental oversight.
Caption: Metabolic pathways of caffeine and theophylline leading to this compound.
Section 2: Framework for Interpreting Elevated this compound
An elevated 3-MH level should be interpreted through a tiered approach, starting with the most probable cause and moving to more complex biological implications.
Tier 1: Indicator of Methylxanthine Consumption & Metabolism The primary and most direct interpretation is that elevated 3-MH reflects recent intake of caffeine or theophylline. Its level can also serve as an indirect functional readout of CYP1A2 enzyme activity. For instance, individuals who are "slow metabolizers" due to genetic polymorphisms or enzyme inhibition (e.g., by medications like ciprofloxacin) may exhibit altered ratios of 3-MH to its precursors.[1]
Tier 2: Potential, Context-Dependent Marker of Oxidative Stress Beyond diet, modified purines are investigated as markers of systemic stress. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to damage of lipids, proteins, and DNA.[3] This damage can result in the modification and subsequent excision of DNA bases, which are then excreted in urine.
While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is the most established biomarker for oxidative DNA damage, the hypothesis that other modified purines like 3-MH could also reflect this process is an active area of research.[3][4][5] An increase in 3-MH, especially when caffeine intake is controlled, could suggest increased cellular turnover or damage that releases modified bases into circulation. However, this link is currently correlational and requires further mechanistic validation. Studies have shown that oxidative stress is positively correlated with DNA methylation, another form of base modification, suggesting a potential relationship between these pathogenic mechanisms.[6][7]
Section 3: A Comparative Guide to 3-MH and Alternative Biomarkers
The choice of biomarker is critical and depends on the specific research question. 3-MH should be evaluated alongside other established markers to build a comprehensive biological picture.
| Biomarker | Primary Indication | Strengths | Limitations | Common Matrix |
| This compound (3-MH) | Caffeine/Theophylline Metabolism | Non-invasive (urine); reflects CYP1A2 activity. | Heavily confounded by diet; link to oxidative stress is indirect and requires more evidence. | Urine, Plasma |
| Paraxanthine/Caffeine Ratio | Direct measure of caffeine metabolism rate | More specific to caffeine intake and CYP1A2 activity than 3-MH alone. | Does not provide information on downstream pathways or potential oxidative stress. | Plasma, Saliva |
| 8-oxo-dG / 8-OHdG | Oxidative DNA Damage | Gold standard for oxidative DNA damage; specific to DNA lesions.[4][5] | Can be influenced by DNA repair rates; different analytical methods (ELISA vs. LC-MS/MS) can yield inconsistent results.[3] | Urine, Tissue, Plasma |
| F2-Isoprostanes | Lipid Peroxidation | Well-validated marker of oxidative damage to lipids. | Measures a different aspect of oxidative stress than DNA damage; correlations with 8-oxo-dG can be weak.[3][8] | Urine, Plasma |
| GSSG/GSH Ratio | Cellular Redox State | Reflects the balance of the major cellular antioxidant, glutathione. | Can be influenced by electrophilic stress, not just oxidative stress; requires careful sample handling to prevent ex-vivo oxidation.[9] | Whole Blood, Tissue |
Notably, studies comparing different oxidative stress biomarkers often find weak correlations, for instance between 8-oxo-dG and F2-Isoprostanes.[3][8] This highlights that these markers capture distinct, non-interchangeable aspects of a complex process. Therefore, a multi-biomarker panel is often the most robust approach.
Section 4: Gold-Standard Experimental Protocol: Quantification by LC-MS/MS
Accurate and reproducible quantification is paramount for the correct interpretation of biomarker data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique due to its high sensitivity and specificity, far exceeding methods like ELISA.[10][11]
Caption: Standardized workflow for urinary this compound quantification.
Detailed Step-by-Step Methodology
This protocol describes a self-validating system for the robust quantification of 3-MH in human urine.
1. Sample Collection and Pre-treatment:
-
Rationale: Proper collection is crucial to minimize variability. Urine is the matrix of choice for its non-invasive collection and because it is the primary route of excretion for 3-MH.[12]
-
Protocol:
- Collect first-morning void or 24-hour urine samples. For spot samples, first-morning voids are often more concentrated.
- Immediately after collection, aliquot samples into cryovials to avoid freeze-thaw cycles.
- Store samples at -80°C until analysis to ensure analyte stability.
- Prior to analysis, thaw samples on ice, vortex, and centrifuge at 14,000 x g for 5 minutes to pellet debris.[13]
2. Sample Preparation and Analysis (Dilute-and-Shoot):
-
Rationale: A "dilute-and-shoot" method is often sufficient for urine and minimizes sample preparation time.[14][15] An isotopically labeled internal standard (e.g., this compound-¹³C,¹⁵N₂) is essential for correcting matrix effects and variations in instrument response, making the assay self-validating.
-
Protocol:
- To 95 µL of a diluent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) in a 96-well plate, add 5 µL of the centrifuged urine supernatant.
- Add a known concentration of the isotopically labeled 3-MH internal standard to every sample, calibrator, and quality control (QC) sample.
- Prepare a calibration curve using a stripped urine or surrogate matrix by spiking known concentrations of a certified 3-MH standard.
- Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.
3. LC-MS/MS Parameters:
-
Rationale: Chromatographic separation is needed to resolve 3-MH from isomeric compounds. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity and sensitivity.
-
Liquid Chromatography (LC):
- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining polar compounds like 3-MH. A reversed-phase C18 column can also be used.
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A gradient from high organic (e.g., 95% B) to high aqueous is used to elute the analyte.
-
Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray Ionization, Positive Mode (ESI+).
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the native 3-MH and its labeled internal standard to confirm identity and quantify. For 3-MH (MW ~166.16 g/mol ), a common transition would be m/z 167.1 -> [fragment ion].
4. Data Normalization:
-
Rationale: Urine concentration can vary significantly based on hydration status. Normalizing the 3-MH concentration to urinary creatinine is a standard practice to adjust for this dilution effect.[12]
-
Protocol:
- Quantify creatinine in a separate assay (e.g., colorimetric or a different LC-MS/MS method).
- Express the final 3-MH concentration as ng/mg creatinine.
Conclusion and Future Directions
Interpreting elevated this compound levels requires a multi-faceted approach. While it is undeniably a robust biomarker for caffeine and theophylline intake, its utility in more complex research areas like oxidative stress is promising but requires careful experimental design. The primary directive for any researcher is to first control for dietary and pharmacological sources. Only then can the secondary, more subtle interpretations be explored. By using a validated, sensitive analytical method like LC-MS/MS and co-analyzing a panel of complementary biomarkers such as 8-oxo-dG, researchers can build a more complete and scientifically rigorous narrative around their findings. Future studies should focus on mechanistic links between systemic metabolic states and the excretion of modified purines to fully unlock the diagnostic potential of 3-MH.
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Watters, J. L., Satia, J. A., da Costa, K. A., Boysen, G., Collins, L. B., Morrow, J. D., Milne, G. L., & Swenberg, J. A. (2009). Comparison of three oxidative stress biomarkers in a sample of healthy adults. Biomarkers, 14(8), 587–595. [Link]
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Watters, J. L., Satia, J. A., da Costa, K. A., Boysen, G., Collins, L. B., Morrow, J. D., Milne, G. L., & Swenberg, J. A. (2009). Comparison of three oxidative stress biomarkers in a sample of healthy adults. Biomarkers, 14(8), 587–595. [Link]
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Braun, D., et al. (2021). An online SPE-LC-MS/MS method for the determination of 36 mycotoxin biomarkers in human urine. Analytical and Bioanalytical Chemistry, 413, 1-16. [Link]
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De Boevre, M., Di Mavungu, J. D., Maene, P., Audenaert, K., Deforce, D., Haesaert, G., & De Saeger, S. (2014). Fast and sensitive LC-MS/MS method measuring human mycotoxin exposure using biomarkers in urine. Archives of Toxicology, 89(6), 943–955. [Link]
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A Comparative Guide to 3-Methylhypoxanthine Levels in Diverse Patient Cohorts: A Potential Biomarker Under Scrutiny
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of a Common Metabolite
3-Methylhypoxanthine, a purine derivative, is increasingly drawing attention in the scientific community for its potential as a non-invasive biomarker for various pathological states. Predominantly known as a downstream metabolite of dietary methylxanthines, such as caffeine and theophylline, its endogenous and exogenous sources contribute to its presence in biological fluids[1]. The concentration of this compound in plasma and urine can fluctuate based on dietary habits, medication, and, intriguingly, the presence of disease[2][3]. This guide provides a comprehensive comparison of this compound levels across different patient cohorts, delving into the underlying biochemical pathways and analytical methodologies crucial for its accurate quantification.
Recent studies have begun to shed light on the differential expression of this compound in various cancers and metabolic disorders, suggesting its potential role in disease pathogenesis and as a tool for monitoring therapeutic interventions[3][4]. Understanding these variations is paramount for researchers and clinicians seeking to leverage this metabolite in diagnostic and prognostic applications.
Biochemical Origins and Metabolic Pathways of this compound
This compound is primarily formed through the hepatic metabolism of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), common components of coffee, tea, and certain medications[2][5]. The metabolic cascade involves a series of demethylation and oxidation reactions catalyzed by cytochrome P450 enzymes, particularly CYP1A2[6].
The major metabolic pathways leading to the formation of this compound are:
-
From Theophylline: Theophylline is demethylated to 3-methylxanthine[3][7].
-
From Caffeine: Caffeine is first demethylated to paraxanthine (1,7-dimethylxanthine), which is then further metabolized. A minor pathway, however, involves the direct conversion of caffeine to other dimethylxanthines and subsequently to monomethylxanthines like 3-methylxanthine[8].
The exogenous origin of this compound is a critical consideration in its evaluation as a biomarker. Dietary intake of methylxanthine-containing products can significantly influence its baseline levels, necessitating careful control and consideration in clinical studies[1]. While the contribution of endogenous production is considered minor, it is an area of ongoing investigation[9].
Figure 1: Simplified metabolic pathway of caffeine and theophylline to 3-methylxanthine.
Comparative Analysis of this compound Levels Across Patient Cohorts
While large-scale, direct comparative studies across multiple diseases are still emerging, existing research provides valuable insights into the differential levels of this compound in specific patient populations compared to healthy individuals. It is important to note that the term "3-methylxanthine" is frequently used in the literature to refer to this compound.
| Patient Cohort | Biological Matrix | Observation | Potential Implications |
| Ovarian Cancer | Cecum Content | Increased levels of 3-methylxanthine were observed in antibiotic-treated mice, which correlated with enhanced cisplatin-induced apoptosis in ovarian cancer models[4]. | Gut microbiota modulation of caffeine metabolism may influence therapeutic outcomes. 3-methylxanthine could act as a sensitizer to chemotherapy[4]. |
| General Cancer Patients | Biological Samples | A study noted that xanthine derivative concentrations were reduced in biological samples from cancer patients[10]. | Altered purine metabolism may be a hallmark of certain cancers, though this is a general finding and not specific to this compound. |
| Metabolic Syndrome/Diabetes | Serum/Plasma | Methylxanthines are known to influence several metabolic processes, including glucose and lipid metabolism[3]. Regular consumption of methylxanthine-containing beverages has been linked to a decreased incidence of type 2 diabetes[2]. | The role of individual methylxanthine metabolites like this compound in the context of metabolic syndrome requires more specific investigation. |
Note: The table above represents findings from studies that, while not always directly comparing the three cohorts, provide the foundational evidence for differential this compound levels. The field would greatly benefit from head-to-head comparative studies.
Rationale for Differential Levels: A Mechanistic Perspective
The observed variations in this compound levels across different patient cohorts can be attributed to several factors:
-
Altered Hepatic Metabolism: Liver function is often compromised in both cancer and metabolic diseases. Since the liver is the primary site of methylxanthine metabolism, any impairment could lead to altered clearance and accumulation of metabolites like this compound.
-
Tumor-Specific Metabolic Reprogramming: Cancer cells exhibit altered metabolic pathways to support their rapid proliferation. This can include changes in purine metabolism, potentially affecting the processing of both endogenous and exogenous purine derivatives[10].
-
Gut Microbiota Dysbiosis: The gut microbiome plays a crucial role in the metabolism of various dietary compounds, including caffeine. Alterations in the gut microbial composition, which are common in both cancer and metabolic syndrome, can impact the production of metabolites like 3-methylxanthine, as suggested in the context of ovarian cancer[4].
-
Inflammation and Oxidative Stress: Both cancer and metabolic syndrome are characterized by chronic inflammation and oxidative stress. These conditions can influence the activity of metabolic enzymes, including those involved in methylxanthine metabolism.
Experimental Protocol: Quantification of this compound in Human Urine and Plasma by LC-MS/MS
The accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity[11][12].
I. Principle
This method describes the quantitative analysis of this compound in human urine and plasma using a validated LC-MS/MS method. The procedure involves sample preparation by solid-phase extraction (SPE) to remove interfering matrix components, followed by chromatographic separation and detection by tandem mass spectrometry.
II. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., 3-methylxanthine-d3)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human plasma (with EDTA as anticoagulant) and urine from healthy volunteers and patient cohorts
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
III. Sample Preparation
A. Plasma:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 600 µL of methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase A.
B. Urine:
-
Thaw frozen urine samples and centrifuge at 5,000 x g for 10 minutes to remove sediment.
-
To 100 µL of urine, add 20 µL of the internal standard working solution and 900 µL of LC-MS grade water.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase A.
IV. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
V. Data Analysis and Validation
-
Construct a calibration curve using known concentrations of this compound.
-
Quantify the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of linearity, accuracy, precision, selectivity, and stability.
Figure 2: Workflow for the quantification of this compound by LC-MS/MS.
Conclusion and Future Directions
The available evidence, though still in its early stages, points towards this compound as a promising biomarker with differential expression in various disease states, including cancer and metabolic disorders. Its primary origin as a metabolite of common dietary components presents both a challenge and an opportunity. While careful control for dietary intake is essential, this also opens avenues for investigating the interplay between diet, metabolism, and disease progression.
Future research should focus on:
-
Large-scale, multi-cohort studies: Directly comparing this compound levels in well-characterized patient cohorts (e.g., different cancer types, stages of metabolic syndrome) and healthy controls with detailed dietary information.
-
Longitudinal studies: Monitoring this compound levels over time in response to therapeutic interventions to assess its prognostic and predictive value.
-
Mechanistic studies: Elucidating the precise molecular mechanisms by which diseases alter this compound metabolism and how, in turn, this metabolite may influence disease pathways.
As our understanding of the complex interplay between metabolism and disease deepens, metabolites like this compound hold the potential to become valuable tools in the arsenal of personalized medicine, aiding in early diagnosis, risk stratification, and the development of novel therapeutic strategies.
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Mena, P., González de Llano, D., & Moreno-Arribas, M. V. (2019). Metabolic Profiling of Dietary Polyphenols and Methylxanthines in Normal and Malignant Mammary Tissues from Breast Cancer Patients. Molecular Nutrition & Food Research, 63(7), e1801239. [Link]
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A Comparative Guide to Purine Metabolites: Profiling 3-Methylhypoxanthine Against Key Endogenous Purines
For researchers, clinicians, and professionals in drug development, a nuanced understanding of metabolic pathways is paramount. Purine metabolism, a cornerstone of cellular function, generates a host of small molecules that serve as critical signaling cues, energy currency, and, increasingly, as biomarkers for disease and xenobiotic exposure. While metabolites such as hypoxanthine, xanthine, and uric acid are well-established players in this arena, their methylated counterparts offer a unique window into both endogenous processes and the metabolic fate of exogenous compounds.
This guide provides an in-depth comparison of 3-Methylhypoxanthine with the canonical purine metabolites: hypoxanthine, xanthine, and uric acid. We will explore their distinct origins, metabolic pathways, physiological relevance, and the analytical strategies required for their accurate quantification, providing a comprehensive resource for advanced research and clinical application.
The Landscape of Purine Catabolism: A Symphony of Enzymes and Metabolites
Purine metabolism encompasses the synthesis and degradation of purine nucleotides, which are fundamental for DNA/RNA synthesis and cellular energy in the form of ATP and GTP.[1] The catabolic (breakdown) pathway is a critical route for clearing excess purines and is the primary source of the well-known metabolites hypoxanthine, xanthine, and uric acid. This pathway is a focal point for understanding various pathologies, from gout to severe immunodeficiencies.[2]
The central catabolic cascade begins with the deamination of adenosine and guanosine to form inosine and guanosine, respectively. These are then converted to their purine bases, hypoxanthine and guanine. Hypoxanthine sits at a crucial metabolic crossroads. It can either be salvaged and converted back into nucleotides via the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) or be irreversibly oxidized.[1]
The enzyme Xanthine Oxidase (XO) catalyzes the sequential oxidation of hypoxanthine to xanthine, and then xanthine to the terminal product, uric acid, which is subsequently excreted.[3] Imbalances in this pathway, particularly the overproduction of uric acid, are linked to hyperuricemia and gout.[2]
Profiling the Players: A Comparative Analysis
While hypoxanthine, xanthine, and uric acid are primarily products of endogenous nucleic acid turnover, this compound arises from a different context. Its presence in biological fluids is predominantly a signature of exposure to exogenous methylxanthines, such as theophylline.
Theophylline (1,3-dimethylxanthine) is a compound found in tea and widely used as a bronchodilator for respiratory diseases.[4] In the liver, it is extensively metabolized by cytochrome P450 enzymes, primarily CYP1A2.[5] One of the key metabolic routes is N-demethylation, which removes a methyl group to form either 1-methylxanthine or 3-methylxanthine.[5][6] 3-Methylxanthine is a direct precursor in this pathway and is structurally distinct from this compound. While the direct enzymatic conversion of 3-methylxanthine to this compound is not as clearly elucidated as the canonical purine pathway, it is considered a subsequent metabolic step.
This fundamental difference in origin—endogenous versus exogenous—is the most critical distinction and dictates their application as biomarkers.
Table 1: Comparative Profile of Purine Metabolites
| Feature | This compound | Hypoxanthine | Xanthine | Uric Acid |
| Chemical Formula | C₆H₆N₄O | C₅H₄N₄O | C₅H₄N₄O₂ | C₅H₄N₄O₃ |
| Primary Origin | Exogenous | Endogenous | Endogenous | Endogenous |
| Typical Source | Metabolite of theophylline and caffeine.[4][5] | Product of nucleotide (AMP, IMP) catabolism. | Oxidation product of hypoxanthine and guanine. | Oxidation product of xanthine. |
| Key Enzymes | CYP450 enzymes (e.g., CYP1A2 for precursor formation).[5] | Adenosine deaminase, Purine nucleoside phosphorylase. | Xanthine Oxidase, Guanine deaminase. | Xanthine Oxidase. |
| Metabolic Role | Indicator of xenobiotic metabolism. | Intermediate in purine salvage and catabolic pathways.[1] | Intermediate in the irreversible catabolism of purines. | Final product of purine catabolism in humans; antioxidant. |
| Biomarker Utility | Marker of theophylline/caffeine intake and CYP1A2 activity.[6] | Marker of ATP depletion, hypoxia, and intense exercise.[5] | Marker of Xanthine Oxidase activity and oxidative stress. | Marker of hyperuricemia, gout, and metabolic syndrome.[2] |
Clinical Significance and Biomarker Applications
The utility of a metabolite as a biomarker is defined by its origin, specificity, and correlation with a physiological or pathological state. In this regard, this compound and the canonical purines serve vastly different purposes.
-
Hypoxanthine and Uric Acid as Endogenous Markers: Elevated levels of hypoxanthine in urine or plasma are a well-established indicator of cellular energy crisis.[5] Conditions that lead to rapid ATP consumption, such as hypoxia or severe respiratory distress in infants, result in a surge of hypoxanthine as the cell's energy currency is depleted. Uric acid, the final product, is routinely measured to diagnose and monitor gout, a painful inflammatory condition caused by the deposition of urate crystals in joints.[2] Its role as a biomarker extends to metabolic syndrome and cardiovascular disease, where it is often elevated.
-
This compound as an Exogenous Marker: The presence and concentration of this compound (and its precursor 3-methylxanthine) in urine are directly linked to the intake and metabolism of theophylline.[6] Therefore, its primary clinical application is in therapeutic drug monitoring to ensure patients maintain an effective and non-toxic dose of theophylline. Furthermore, because the formation of its precursors is dependent on CYP1A2, its levels can serve as a proxy for the activity of this crucial drug-metabolizing enzyme, which is influenced by genetics, smoking, and other medications.[7]
Experimental Protocols: Accurate Quantification of Purine Metabolites
The gold standard for the simultaneous quantification of these structurally similar purine metabolites in complex biological matrices like plasma or urine is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers the high sensitivity and specificity required to differentiate between isomers (e.g., 1-methylhypoxanthine vs. This compound) and accurately measure a wide dynamic range of concentrations.
Below is a self-validating protocol for the analysis of purine metabolites in human plasma, explaining the causality behind each step.
Detailed Step-by-Step Methodology
A. Sample Preparation: Plasma
-
Blood Collection: Collect whole blood into tubes containing EDTA to prevent clotting. Immediately place on ice.
-
Causality: Low temperature minimizes enzymatic activity that could alter metabolite concentrations post-collection. EDTA chelates divalent cations like Mg²⁺, which are cofactors for many enzymes.
-
-
Plasma Separation: Within 1 hour of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Carefully collect the upper plasma layer.
-
Causality: This step separates the plasma from red blood cells, which contain high concentrations of purines (especially ATP) that could leak and artificially inflate results.
-
-
Internal Standard Spiking: To 100 µL of plasma, add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅, ¹⁵N₄-Uric Acid).
-
Trustworthiness: The internal standard is chemically identical to the analyte but mass-shifted. It co-elutes and experiences the same sample preparation and ionization effects. Normalizing the analyte signal to the internal standard signal corrects for sample loss and matrix effects, ensuring accuracy. This is a key component of a self-validating system.
-
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 1% formic acid.
-
Causality: High concentrations of organic solvent (acetonitrile) denature and precipitate abundant plasma proteins, which would otherwise clog the chromatography column and suppress analyte ionization in the mass spectrometer. Formic acid helps to protonate the analytes, improving their ionization efficiency in positive mode ESI.
-
-
Incubation and Centrifugation: Vortex vigorously for 1 minute, then incubate at -20°C for 20 minutes to enhance precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: This ensures complete precipitation and firm pelleting of proteins and cellular debris.
-
-
Supernatant Collection and Evaporation: Carefully transfer the supernatant to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Causality: Evaporation concentrates the analytes, increasing the sensitivity of the assay.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water, 2% Acetonitrile, 0.1% Formic Acid).
-
Causality: Reconstituting in the mobile phase ensures compatibility with the LC system and promotes sharp, well-defined chromatographic peaks.
-
B. LC-MS/MS Analysis
-
Chromatography: Use a reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18) with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Causality: The C18 stationary phase retains the polar purine metabolites. A gradient from high aqueous (A) to high organic (B) content allows for the separation of the metabolites based on their relative hydrophobicity.
-
-
Mass Spectrometry: Operate a tandem quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Causality: ESI is a soft ionization technique suitable for polar metabolites. Positive mode is chosen as the acidic mobile phase promotes the formation of protonated molecules [M+H]⁺.
-
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion (the [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Trustworthiness: MRM is highly specific. The unique precursor-to-product ion transition for each metabolite provides two dimensions of mass confirmation, virtually eliminating interferences and ensuring confident identification and quantification. For example:
-
Hypoxanthine: m/z 137.1 → 119.1
-
This compound: m/z 151.1 → 134.1
-
Uric Acid: m/z 169.1 → 141.1
-
-
Conclusion and Future Directions
The comparative analysis of this compound and canonical purine metabolites highlights a crucial dichotomy in biomarker discovery: the distinction between markers of endogenous physiological state and markers of exogenous exposure. While hypoxanthine and uric acid provide a direct readout of cellular energy status and nucleotide turnover, this compound serves as a specific indicator of the metabolism of external compounds like theophylline.
For researchers and drug development professionals, this distinction is vital. Understanding the baseline of endogenous purine metabolism is essential for identifying pathological deviations. Simultaneously, characterizing the metabolic fate of xenobiotics, as exemplified by this compound, is fundamental to pharmacology, toxicology, and personalized medicine. Future research should focus on elucidating the complete metabolic network of methylated purines, exploring potential, albeit likely minor, endogenous sources, and expanding their use as sensitive biomarkers for specific enzyme activities and dietary or pharmaceutical exposures.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be consolidated here upon final compilation.
Sources
- 1. The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development [mdpi.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Urinary Hypoxanthine as a Measure of Increased ATP Utilization in Late Preterm Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theophylline metabolism in premature infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of theophylline. III. Premarketing study for a once-daily administered preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylhypoxanthine
In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, disposal, is a critical stage that, if mishandled, can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Methylhypoxanthine, ensuring that this final stage of your research is conducted with the same rigor and precision as your data collection.
Our commitment as scientists is not only to the advancement of knowledge but also to the responsible stewardship of our laboratory environment. This document is designed to be your trusted resource, offering not just procedural instructions, but also the scientific rationale behind them.
Understanding the Compound: this compound Profile
Before delving into disposal procedures, a foundational understanding of this compound's properties is essential. This knowledge informs the risk assessment and the subsequent safety measures required.
| Property | Value | Source |
| Chemical Name | 3-methyl-7H-purin-6-one | PubChem[1] |
| CAS Number | 1006-11-7 | PubChem[1] |
| Molecular Formula | C₆H₆N₄O | PubChem[1] |
| Molecular Weight | 150.14 g/mol | PubChem[1] |
| Appearance | Solid | N/A |
| Known Hazards | While specific toxicity data for this compound is limited, the structurally similar compound 3-Methylxanthine is classified as harmful if swallowed. Therefore, this compound should be handled as a potentially hazardous substance. | N/A |
| Incompatibilities | Avoid strong oxidizing agents. | N/A |
The Cardinal Rule: Never Dispose of this compound Down the Drain
Under no circumstances should this compound, or any solutions containing it, be disposed of via the sanitary sewer system. The complex network of a modern laboratory is not designed to neutralize or filter such specialized chemical compounds. Introduction into the wastewater stream can lead to unforeseen chemical reactions, environmental contamination, and non-compliance with local and federal regulations. All chemical waste, including this compound, must be managed through your institution's designated hazardous waste program.
Pre-Disposal Safety Protocols: Your First Line of Defense
Proper disposal begins long before the waste container is sealed. It starts with a commitment to safety and a thorough understanding of the necessary precautions.
Personal Protective Equipment (PPE): An Uncompromised Necessity
When handling this compound for disposal, a comprehensive suite of PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.[2]
-
Gloves: Nitrile gloves are required. For activities with a higher risk of spillage, consider double-gloving.[3]
-
Eye Protection: Chemical splash goggles are essential. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.
-
Lab Coat: A clean, buttoned lab coat provides a critical barrier against contamination of personal clothing.
-
Respiratory Protection: If there is a risk of aerosolizing the solid compound, a NIOSH-approved respirator (e.g., N95) is recommended.[4]
The causality here is straightforward: creating multiple barriers between the researcher and the chemical agent drastically reduces the probability of accidental exposure and subsequent harm.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a self-validating system for the proper disposal of this compound, ensuring safety and regulatory compliance at each step.
Step 1: Waste Segregation - The Foundation of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions within the waste stream.[5] this compound waste should be collected in a designated container, separate from other waste streams.
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated paper towels), and used PPE in a dedicated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent or aqueous waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization - Containment and Communication
The choice of waste container is a critical logistical step.
-
Material: Use a chemically resistant, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) containers are a suitable choice.
-
Condition: Ensure the container is clean, dry, and in good condition before use. Never reuse containers that previously held incompatible chemicals.
Step 3: Labeling - Clarity for Compliance and Safety
Accurate and detailed labeling is not just a regulatory formality; it is a vital communication tool for all personnel who may handle the waste. The label should be clear, legible, and permanently affixed to the container.
Your hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic")
-
The accumulation start date (the date the first drop of waste was added)
-
The name of the principal investigator and the laboratory location
Step 4: Storage - A Secure and Controlled Environment
Pending pickup by your institution's EHS, the sealed and labeled waste container must be stored in a designated satellite accumulation area.[6] This area should be:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
Away from general laboratory traffic
-
Segregated from incompatible chemicals
Step 5: Arranging for Disposal - The Final Handoff
Once the waste container is full or has reached its accumulation time limit (as per your institution's policy), contact your EHS department to arrange for a scheduled pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created using Graphviz.
Caption: Figure 1: this compound Disposal Workflow
Spill Management: An Immediate and Controlled Response
In the event of a spill, a calm and methodical response is crucial to mitigate any potential hazards.
For a Small Spill of Solid this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Clean-up:
-
Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Do not dry sweep the powder, as this can create airborne dust.
-
Carefully scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate the spill area with a suitable laboratory detergent and water.[7]
-
Collect all cleaning materials and contaminated PPE as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS department.
For a Large Spill:
In the case of a large spill, or if you are unsure of how to proceed, evacuate the area immediately and contact your institution's EHS or emergency response team.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the protocols outlined in this guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of environmental stewardship that are incumbent upon the scientific community. This systematic approach, grounded in a thorough understanding of the chemical's properties and potential hazards, transforms a procedural necessity into a validation of your laboratory's commitment to excellence in both research and safety.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247638, this compound. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Regulations.gov. (2023, January 24). Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
GovInfo. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. Retrieved from [Link]
-
Birmingham Women's and Children's NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
-
The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
-
Federal Register. (2023, August 9). Hazardous Waste Generator Improvements Rule, the Hazardous Waste Pharmaceuticals Rule, and the Definition of Solid Waste Rule; Technical Corrections. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2020, March 8). P-list and F-list of acute hazardous wastes. Retrieved from [Link]
-
eviQ. (n.d.). 188-Safe handling and waste management of hazardous drugs. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
